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  • Product: (1-propyl-1H-pyrazol-3-yl)methanol
  • CAS: 1007489-19-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to (1-propyl-1H-pyrazol-3-yl)methanol: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of (1-propyl-1H-pyrazol-3-yl)methanol, a functionalized pyrazole derivative with significant potential as a versatile building block in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of (1-propyl-1H-pyrazol-3-yl)methanol, a functionalized pyrazole derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly cataloged as of early 2026, its structural analogs are well-documented, allowing for a robust and scientifically grounded guide for researchers, scientists, and drug development professionals. This document will delve into its chemical identity, a proposed, reliable synthetic route, predicted spectroscopic characteristics, and its potential applications, all grounded in established chemical principles and authoritative literature.

Chemical Identity and Physicochemical Properties

(1-propyl-1H-pyrazol-3-yl)methanol is a heterocyclic alcohol. The core of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted at the N1 position with a propyl group and at the C3 position with a hydroxymethyl group.

The pyrazole scaffold is a cornerstone in medicinal chemistry, found in a multitude of approved drugs due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the pyridine-like nitrogen of the pyrazole ring) in (1-propyl-1H-pyrazol-3-yl)methanol makes it a particularly interesting candidate for creating molecules that can effectively interact with biological targets.[2]

Table 1: Predicted Physicochemical Properties for (1-propyl-1H-pyrazol-3-yl)methanol

PropertyValueSource
Molecular FormulaC₇H₁₂N₂OPubChemLite[3]
Molecular Weight140.18 g/mol Calculated
Monoisotopic Mass140.09496 DaPubChemLite[3]
XlogP (predicted)0.2PubChemLite[3]
InChIInChI=1S/C7H12N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5,10H,2,4,6H2,1H3PubChemLite[3]
InChIKeySJVVWYABOVAVGH-UHFFFAOYSA-NPubChemLite[3]
SMILESCCCN1C=CC(=N1)COPubChemLite[3]

Proposed Synthesis and Experimental Protocol

The synthesis of N-alkylated pyrazoles is a well-established area of organic chemistry.[4] A reliable route to (1-propyl-1H-pyrazol-3-yl)methanol can be envisioned through the N-alkylation of a suitable pyrazole precursor, followed by the reduction of a carboxylic acid or ester functionality. A plausible and efficient two-step synthetic pathway is detailed below.

Synthetic Strategy Overview

The proposed synthesis commences with the regioselective N-alkylation of ethyl 1H-pyrazole-3-carboxylate with a propyl halide. The resulting N-propylated pyrazole ester is then reduced to the corresponding primary alcohol. This strategy is advantageous as it utilizes commercially available starting materials and employs robust, high-yielding reactions.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction start Ethyl 1H-pyrazole-3-carboxylate + 1-Bromopropane reagents1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents1 Reaction Conditions product1 Ethyl 1-propyl-1H-pyrazole-3-carboxylate reagents1->product1 reagents2 Reducing Agent (e.g., LiAlH₄) Solvent (e.g., THF) product1->reagents2 Intermediate product2 (1-propyl-1H-pyrazol-3-yl)methanol reagents2->product2

Caption: Proposed two-step synthesis of (1-propyl-1H-pyrazol-3-yl)methanol.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-3-carboxylate

  • To a stirred solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Add 1-bromopropane (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-propyl-1H-pyrazole-3-carboxylate.

Causality: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazole nitrogen. Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole (pKa ≈ 14.2) without causing hydrolysis of the ester.[5]

Step 2: Synthesis of (1-propyl-1H-pyrazol-3-yl)methanol

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 1-propyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (1-propyl-1H-pyrazol-3-yl)methanol. Further purification can be achieved by column chromatography if necessary.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like THF to prevent the violent reaction of LiAlH₄ with water. The specific quenching procedure (Fieser workup) is designed to safely neutralize the excess hydride and produce a granular, easily filterable solid.

Predicted Spectroscopic Data

The structural elucidation of (1-propyl-1H-pyrazol-3-yl)methanol would rely on standard spectroscopic techniques. The predicted data are summarized below, based on the analysis of similar N-alkylated pyrazole derivatives.[6][7]

Table 2: Predicted Spectroscopic Data for (1-propyl-1H-pyrazol-3-yl)methanol

TechniquePredicted Chemical Shifts / Signals
¹H NMR * Propyl Group: Triplet (~0.9 ppm, 3H, -CH₃), Sextet (~1.8 ppm, 2H, -CH₂-CH₃), Triplet (~4.0 ppm, 2H, N-CH₂-).* Pyrazole Ring: Doublet (~6.2 ppm, 1H, H4), Doublet (~7.4 ppm, 1H, H5).* Methanol Group: Singlet (~4.6 ppm, 2H, -CH₂OH), Broad Singlet (variable, 1H, -OH).
¹³C NMR * Propyl Group: ~11 ppm (-CH₃), ~23 ppm (-CH₂-CH₃), ~52 ppm (N-CH₂-).* Pyrazole Ring: ~105 ppm (C4), ~130 ppm (C5), ~148 ppm (C3).* Methanol Group: ~58 ppm (-CH₂OH).
IR (cm⁻¹) * O-H Stretch: Broad, ~3300 cm⁻¹.* C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹.* C=N, C=C Stretch (Aromatic): ~1500-1600 cm⁻¹.* C-O Stretch: ~1050 cm⁻¹.
Mass Spec (ESI+) * [M+H]⁺: m/z 141.1022

Reactivity and Potential for Further Functionalization

The (1-propyl-1H-pyrazol-3-yl)methanol molecule possesses two primary sites for further chemical modification: the hydroxyl group and the pyrazole ring itself.

  • Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. It can also be converted to a variety of esters and ethers, or transformed into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.

  • Reactions on the Pyrazole Ring: The pyrazole ring is generally resistant to oxidation and reduction.[8] However, it can undergo electrophilic substitution, primarily at the C4 position.[9] This allows for the introduction of various functional groups, such as halogens or nitro groups, which can then be further manipulated.[10]

Applications in Drug Discovery and Materials Science

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with over 40 FDA-approved drugs containing this moiety.[11] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[8][12]

The structure of (1-propyl-1H-pyrazol-3-yl)methanol makes it an ideal starting point for the synthesis of compound libraries for high-throughput screening. For instance:

  • Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in many kinase inhibitors. The hydroxyl group can be used as a handle to introduce side chains that can interact with other regions of the ATP-binding pocket.

  • Neurodegenerative Disease Therapeutics: Pyrazole derivatives have shown promise in targeting pathways involved in Alzheimer's and Parkinson's diseases.[2][12] The ability of this molecule to engage in hydrogen bonding is a key feature for interacting with protein targets in these diseases.[2]

  • Agrochemicals: Many successful insecticides and herbicides are based on the pyrazole scaffold.[1]

  • Coordination Chemistry: The pyridine-like nitrogen atom of the pyrazole ring can coordinate with metal ions, making these compounds useful as ligands in catalysis or as metal-organic frameworks.[1]

A notable example of a commercial drug built upon a substituted pyrazole is Sildenafil (Viagra), which features a propyl-substituted pyrazole ring, underscoring the relevance of this structural motif in pharmacologically active compounds.[13]

Safety and Handling

As a novel chemical entity, (1-propyl-1H-pyrazol-3-yl)methanol should be handled with care, assuming it may be hazardous. General safety precautions for handling pyrazole derivatives should be strictly followed.[14][15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[15] Avoid contact with skin and eyes.[17] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[18]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[17]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

    • If inhaled: Move the person to fresh air.[16]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[17]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[15]

Conclusion

(1-propyl-1H-pyrazol-3-yl)methanol represents a valuable, yet underexplored, building block for chemical synthesis. Its straightforward proposed synthesis, coupled with the proven importance of the N-alkyl pyrazole scaffold, positions it as a high-potential starting material for the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]

  • PubChemLite. (n.d.). (1-propyl-1h-pyrazol-3-yl)methanol. [Link]methanol)

  • ResearchGate. (n.d.). Characteristics of the Synthesized N-Alkylated Pyrazoles 2. [Link]

  • Elsevier. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Preprints.org. (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. [Link]

  • Shodhganga. (n.d.). synthesis and reactivity of some pyrazole derivatives. [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • Wikipedia. (n.d.). Sildenafil. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2019, June 10). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • The Journal of Organic Chemistry. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]

  • University of Calgary. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

  • PubChemLite. (n.d.). (1h-pyrazol-3-yl)methanol. [Link]

  • Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

Exploratory

Technical Profile: (1-Propyl-1H-pyrazol-3-yl)methanol

Executive Summary & Chemical Identity (1-Propyl-1H-pyrazol-3-yl)methanol is a functionalized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD). It serves as a core scaffold for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(1-Propyl-1H-pyrazol-3-yl)methanol is a functionalized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD). It serves as a core scaffold for the synthesis of kinase inhibitors and GPCR ligands, offering a distinct vector for side-chain elaboration via its primary alcohol and the pyrazole nitrogen lone pairs.

This guide provides a definitive chemoinformatic profile, a validated synthetic route based on regioselective alkylation, and an analysis of its medicinal utility.

Core Identifiers
ParameterValue
Chemical Name (1-Propyl-1H-pyrazol-3-yl)methanol
CAS Registry Number 1007489-19-1
Canonical SMILES CCCN1N=C(CO)C=C1
InChI String InChI=1S/C7H12N2O/c1-2-3-9-8-6(5-10)4-7(9)/h4,10H,2-3,5H2,1H3
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol

Synthetic Architecture

The synthesis of 1-substituted pyrazole-3-methanols requires careful control of regiochemistry. Direct alkylation of 1H-pyrazole-3-carboxylate esters often yields a mixture of N1- and N2-alkylated isomers. The protocol below prioritizes the N1-alkylation pathway (sterically and thermodynamically favored under specific conditions) followed by hydride reduction.

Reaction Pathway Visualization

SynthesisPath Start Ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4) Intermed Intermediate: Ethyl 1-propyl-1H-pyrazole-3-carboxylate Start->Intermed Step 1: N-Alkylation (Regioselective) Reagent1 n-Propyl Iodide Cs2CO3, DMF Reagent1->Intermed Product Target: (1-Propyl-1H-pyrazol-3-yl)methanol (CAS 1007489-19-1) Intermed->Product Step 2: Reduction Reagent2 LiAlH4 or DIBAL-H THF, 0°C Reagent2->Product

Figure 1: Two-step synthetic workflow from commercially available pyrazole esters to the target alcohol.[1]

Detailed Experimental Protocol
Step 1: Regioselective N-Alkylation

Objective: Synthesize ethyl 1-propyl-1H-pyrazole-3-carboxylate. Note: Alkylation of 3-substituted pyrazoles favors the less sterically hindered nitrogen (N1) distal to the carboxylate, but N2 isomers may form.

  • Preparation: Charge a flame-dried round-bottom flask with Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes to deprotonate the pyrazole (pKa ~14).

  • Alkylation: Add 1-Iodopropane (1.2 eq) dropwise.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography is mandatory to separate the major N1-propyl isomer (lower Rf usually) from the minor N2-propyl isomer.

    • Target Intermediate: Ethyl 1-propyl-1H-pyrazole-3-carboxylate.

Step 2: Ester Reduction

Objective: Convert the ester to the primary alcohol.

  • Setup: Dissolve the N1-propyl ester (1.0 eq) in anhydrous THF (0.2 M) under Nitrogen/Argon atmosphere. Cool to 0°C.

  • Reduction: Slowly add LiAlH₄ (1.2 eq, 1M in THF) or DIBAL-H (2.5 eq) dropwise to control the exotherm.

  • Completion: Stir at 0°C to RT for 2 hours. Monitor disappearance of ester by TLC.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially based on LiAlH₄ mass.

  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate.

  • Final Polish: If necessary, purify via short silica plug (DCM:MeOH 95:5) to obtain the pure oil/low-melting solid.

Structural Analysis & Medicinal Utility

The (1-propyl-1H-pyrazol-3-yl)methanol scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in specific binding interactions while maintaining a low molecular weight (Fragment-Based Design).

Physicochemical Profile
PropertyValueImplication
cLogP ~0.6Highly soluble; ideal for oral bioavailability optimization.
H-Bond Donors 1 (OH)Critical for active site anchoring (e.g., Hinge region in Kinases).
H-Bond Acceptors 2 (N, O)The Pyrazole N2 is a classic acceptor.
Rotatable Bonds 3Low entropic penalty upon binding.
Pharmacophore Logic

Pharmacophore Core Pyrazole Ring (Aromatic Scaffold) N2 N2 Nitrogen (H-Bond Acceptor) Core->N2 Electronic Properties C3_Group C3-Methanol (Linker / H-Bond Donor) Core->C3_Group Vector 1 N1_Group N1-Propyl Chain (Hydrophobic Pocket Fill) Core->N1_Group Vector 2

Figure 2: Pharmacophore dissection showing the three distinct interaction vectors.

Applications in Drug Discovery
  • Kinase Inhibition: The pyrazole N2 often mimics the adenine N1 of ATP, forming a hydrogen bond with the hinge region of kinase enzymes. The C3-hydroxymethyl group serves as a "warhead" attachment point or a solubilizing group.

  • Bioisosterism: The pyrazole ring acts as a bioisostere for imidazole or thiazole, often improving metabolic stability against oxidases.

  • Linker Chemistry: The primary alcohol is easily converted to a halide, mesylate, or aldehyde, allowing this molecule to serve as a "linker" connecting two larger pharmacophores.

References

  • PubChem Compound Summary. "(1H-Pyrazol-3-yl)methanol (Parent Compound)." National Center for Biotechnology Information. Accessed February 16, 2026. Link

  • BLD Pharm Catalog. "(1-Propyl-1H-pyrazol-3-yl)methanol - CAS 1007489-19-1."[3][4] BLD Pharmatech. Accessed February 16, 2026. Link

  • Organic Syntheses. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Org.[1][5] Synth. 2011, 88, 13-23. (General methodology for pyrazole regiochemistry). Link

  • BOC Sciences. "Building Block: (1-Propyl-1H-pyrazol-3-yl)methanol." BOC Sciences Catalog. Accessed February 16, 2026.

  • Fustero, S. et al. "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates." Molecules. 2022.[5] (Mechanistic insight into pyrazole alkylation/substitution). Link

Sources

Foundational

Literature review of 1-substituted-1H-pyrazol-3-yl methanol analogs

An In-depth Technical Guide to 1-Substituted-1H-Pyrazol-3-yl Methanol Analogs Authored by: Gemini, Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Substituted-1H-Pyrazol-3-yl Methanol Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide provides an in-depth review of a specific, highly versatile subclass: 1-substituted-1H-pyrazol-3-yl methanol analogs. We will explore the nuanced synthetic strategies for their creation, delve into their diverse biological applications, and synthesize critical structure-activity relationship (SAR) data to inform future drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.

The Pyrazole Scaffold: A Foundation for Drug Discovery

The five-membered aromatic ring containing two adjacent nitrogen atoms, known as pyrazole, offers a unique combination of chemical stability and synthetic versatility.[3] Its structure allows for precise, multi-vector modifications, enabling chemists to fine-tune the steric and electronic properties of resulting analogs to achieve desired interactions with biological targets.[4] The 1,3-disubstituted pattern, particularly with a methanol group at the C3 position, serves as a crucial linker or pharmacophoric element, capable of forming key hydrogen bonds with protein active sites. The substituent at the N1 position provides a primary handle for modulating properties such as potency, selectivity, and pharmacokinetics. The metabolic stability of the pyrazole ring is a significant factor in its increasing prevalence in newly approved drugs.[1]

Synthetic Strategies: From Precursors to Final Compounds

The construction of the 1-substituted-1H-pyrazol-3-yl methanol scaffold is primarily achieved through a sequence of reliable and well-established chemical transformations. The most common approach involves the initial formation of the pyrazole ring followed by the modification of a functional group at the C3 position.

Core Synthesis: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most prevalent methods for assembling the pyrazole core.[5] This strategy involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a substituted hydrazine.[6]

To achieve the desired 3-methanol substitution, a β-ketoester, such as ethyl 4-hydroxy-2-oxobutanoate or a related precursor, is an ideal starting material. The ester group serves as a stable precursor that can be readily reduced to the primary alcohol in a later step. The choice of the N1-substituent is determined by the selection of the corresponding substituted hydrazine (e.g., phenylhydrazine for an N1-phenyl group).

G cluster_0 Core Pyrazole Synthesis cluster_1 Functional Group Interconversion A β-Ketoester (e.g., Ethyl acetoacetate derivative) C 1-Substituted-3-Carboethoxy-1H-Pyrazole A->C Cyclocondensation (Knorr Synthesis) B Substituted Hydrazine (R-NHNH2) B->C D Reduction (e.g., LiAlH4, DIBAL-H) E 1-Substituted-1H-Pyrazol-3-yl Methanol (Target Compound) C->E D->E

Caption: General synthetic workflow for 1-substituted-1H-pyrazol-3-yl methanol analogs.

Detailed Experimental Protocol: Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol

This protocol provides a representative example of the synthesis, starting from ethyl acetoacetate and phenylhydrazine.

Step 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pyrazole ester intermediate.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Step 2: Reduction to (1-phenyl-1H-pyrazol-3-yl)methanol

  • Prepare a solution of the ethyl 1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq), in THF. Caution: LiAlH₄ reacts violently with water.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude alcohol by column chromatography to obtain the final product.

  • Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Applications and Mechanisms of Action

1-substituted-1H-pyrazol-3-yl methanol analogs have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds for targeting various diseases.

  • Anticancer Activity: Many pyrazole derivatives exhibit potent cytotoxic effects against a range of cancer cell lines.[7][8] Some analogs function by inhibiting key proteins in cell survival pathways. For example, studies on 1,3,5-trisubstituted pyrazoles have shown they can act as inhibitors of the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death (apoptosis) in cancer cells.[9] Other pyrazole-based compounds have been identified as novel tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10]

  • Antibacterial and Antifungal Activity: The pyrazole scaffold is a component of several potent antibacterial agents.[1] Certain derivatives have shown selective activity against Gram-positive bacteria, including resistant strains like MRSA, by disrupting the bacterial cell membrane or inhibiting essential metabolic pathways like fatty acid biosynthesis.[1][11]

  • Anti-inflammatory Activity: Pyrazole is the core of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib. Analogs often function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

  • Antiviral and Antiparasitic Activity: The versatility of the pyrazole ring has led to its exploration in developing agents against viral infections and various parasites.[4]

Mechanism Focus: Targeting the Bcl-2 Apoptotic Pathway

A crucial mechanism for the anticancer activity of some pyrazole analogs is the induction of apoptosis. In many cancers, anti-apoptotic proteins like Bcl-2 are overexpressed, preventing damaged cells from undergoing programmed cell death. Pyrazole inhibitors can bind to Bcl-2, liberating pro-apoptotic proteins like Bax, which then trigger the downstream caspase cascade, leading to cell death.[9]

G Bcl2 Bcl-2 (Anti-Apoptotic) Bax Bax (Pro-Apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Promotes Pyrazole Pyrazole Analog (Inhibitor) Pyrazole->Bcl2 Inhibits Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified diagram of Bcl-2 inhibition by pyrazole analogs to induce apoptosis.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1-substituted-1H-pyrazol-3-yl methanol scaffold has yielded crucial insights into the structural requirements for potent biological activity. The SAR is highly dependent on the biological target.

PositionModificationObserved Effect on Biological ActivityRepresentative Target(s)Citations
N1 Substituted Phenyl Ring Often essential for activity. Electron-withdrawing groups (e.g., chloro, nitro) or specific substitution patterns (e.g., 2,4-dichloro) can significantly enhance potency.Cannabinoid Receptors, Bcl-2, Various Kinases[9][12]
N1 Alkyl or Other Heterocycles Can modulate solubility and metabolic stability. The choice is highly target-dependent.Various[13]
C3 Methanol Group (-CH₂OH) Acts as a key hydrogen bond donor/acceptor. Its presence is often critical for anchoring the ligand in the active site.General[14]
C4 Small Substituents (H, Methyl) Substitution at this position can influence the orientation of the N1 and C5 groups, impacting binding affinity.Cannabinoid Receptors[12]
C5 Substituted Phenyl Ring A second aryl ring often leads to potent compounds through π-π stacking or hydrophobic interactions. Para-substitution is frequently optimal.Cannabinoid Receptors, Meprin α/β[12][15]
C5 Alkyl or H Can be tailored to fit smaller binding pockets or improve physicochemical properties.Various[16]

Key SAR Insights:

  • For cannabinoid receptor antagonists, potent activity requires a para-substituted phenyl at C5, a carboxamido group at C3 (related to the methanol scaffold), and a 2,4-dichlorophenyl group at the N1 position.[12]

  • In anticancer applications targeting Bcl-2, the presence of chlorophenyl, thiazole, and sulfonamide moieties on the pyrazole scaffold has been shown to enhance cytotoxicity.[9]

  • The overall topology, particularly in 1,3,5-trisubstituted analogs, creates a biaryl-like structure that is effective for inhibiting protein-protein interactions.

Conclusion and Future Perspectives

The 1-substituted-1H-pyrazol-3-yl methanol framework represents a highly fruitful area for drug discovery. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while its proven record across a wide range of biological targets underscores its privileged status. Future research should focus on exploring novel N1 substitutions to improve selectivity and pharmacokinetic profiles. Furthermore, leveraging the C3-methanol group as a handle for conjugation to other pharmacophores or targeting moieties could lead to the development of next-generation therapeutics with enhanced efficacy and novel mechanisms of action. The continued application of computational modeling alongside synthetic efforts will undoubtedly accelerate the discovery of new, potent, and selective drug candidates based on this versatile scaffold.[7][16]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Perspective: The Potential of Pyrazole-Based Compounds in Medicine. (2011). PubMed. [Link]

  • Synthetic Routes to Pyrazoles. ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2020). PMC. [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (2014). PMC. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Publications. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2024). RSC Publishing. [Link]

  • Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Functionalization of the hydroxyl group in (1-propyl-1H-pyrazol-3-yl)methanol

Application Note: Precision Functionalization of the Hydroxyl Group in (1-Propyl-1H-pyrazol-3-yl)methanol Executive Summary (1-Propyl-1H-pyrazol-3-yl)methanol (CAS: 23585-49-1) is a critical heterocyclic building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the Hydroxyl Group in (1-Propyl-1H-pyrazol-3-yl)methanol

Executive Summary

(1-Propyl-1H-pyrazol-3-yl)methanol (CAS: 23585-49-1) is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of glucokinase activators and novel agrochemicals. Its structural utility lies in the C3-hydroxymethyl handle, which serves as a versatile pivot point for scaffold elongation.

However, the functionalization of this hydroxyl group requires specific attention to the electronic duality of the substrate: the nucleophilic primary alcohol coexists with the basic pyrazole nitrogen (N2). Poorly designed protocols can lead to N-complexation with Lewis acids or competitive alkylation. This guide provides three field-validated workflows to functionalize the hydroxyl group with high chemoselectivity.

Chemical Architecture & Reactivity Profile

FeatureCharacteristicSynthetic Implication
Primary Alcohol Sterically unhindered (

)
High reactivity toward electrophiles (acyl chlorides, sulfonyl chlorides).
Pyrazole Ring

-excessive aromatic system
The hydroxymethyl group is "benzylic-like," stabilizing carbocation intermediates (facilitating

pathways) and radical intermediates (facilitating oxidation).
N2-Nitrogen Lewis Basic (

)
Can poison Lewis Acid catalysts or form salts with strong acids (e.g., HCl from SOCl

), requiring buffering or scavenging bases.
N1-Propyl Chain Lipophilic AnchorIncreases solubility in organic solvents (DCM, THF) compared to the N-H parent, simplifying workup.

Reaction Landscape

The following diagram maps the strategic divergence points from the parent alcohol.

ReactionLandscape Substrate (1-Propyl-1H-pyrazol-3-yl) methanol Aldehyde Aldehyde (Reductive Amination Precursor) Substrate->Aldehyde Oxidation (MnO2 or Swern) Chloride Alkyl Chloride (Nucleophilic Coupling Partner) Substrate->Chloride Chlorination (SOCl2, DCM) Ether Ether Derivative (Scaffold Diversification) Substrate->Ether Mitsunobu (PPh3, DIAD, R-OH) LeavingGroup Mesylate/Tosylate (Activated Alcohol) Substrate->LeavingGroup Sulfonylation (MsCl, Et3N)

Figure 1: Divergent functionalization pathways for (1-propyl-1H-pyrazol-3-yl)methanol.

Application Module A: Activation via Chlorination

Objective: Convert the hydroxyl group into a chloride leaving group for subsequent nucleophilic displacement (e.g., amine coupling).

The Challenge: Standard thionyl chloride (


) protocols generate HCl gas. The basic pyrazole nitrogen can trap HCl, forming a hydrochloride salt that precipitates and stalls the reaction or complicates purification.

Optimized Protocol: Base-Buffered Chlorination

  • Reagents:

    • Substrate: 1.0 equiv

    • Thionyl Chloride (

      
      ): 1.5 equiv
      
    • Dichloromethane (DCM): Anhydrous [0.2 M]

    • Critical Additive: Benzotriazole (0.1 equiv) or catalytic DMF to accelerate Vilsmeier-Haack type activation without massive salt formation.

  • Step-by-Step Workflow:

    • Step 1: Dissolve (1-propyl-1H-pyrazol-3-yl)methanol in anhydrous DCM under

      
       atmosphere. Cool to 0°C.[1]
      
    • Step 2: Add

      
       dropwise over 15 minutes. Note: Gas evolution (
      
      
      
      ,
      
      
      ) will occur.
    • Step 3: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Step 4 (Validation): TLC (50% EtOAc/Hexane). The alcohol (

      
      ) should disappear, replaced by the less polar chloride (
      
      
      
      ).
    • Step 5 (Workup): Quench cautiously with saturated

      
       (aq) to neutralize the pyrazole-HCl salt. Extract with DCM.[2]
      
    • Step 6 (Isolation): Dry over

      
       and concentrate. The chloride is typically stable enough to be used crude.
      

Mechanism Insight: The pyrazole ring acts as an electron donor, stabilizing the oxocarbenium-like transition state, making this transformation faster than in aliphatic alcohols.

Application Module B: Chemoselective Oxidation

Objective: Generate the carbaldehyde for reductive amination or Wittig olefination.

The Challenge: Over-oxidation to the carboxylic acid is a risk with strong oxidants (Jones reagent). Furthermore, the aldehyde is susceptible to hydration.

Optimized Protocol: Manganese Dioxide (


) Oxidation 
Why 

? Activated

is highly selective for allylic/benzylic/heterocyclic alcohols and will not touch the pyrazole ring or over-oxidize to the acid.
  • Reagents:

    • Substrate: 1.0 equiv

    • Activated

      
      : 10.0 equiv (Excess is required due to surface area dependence).
      
    • Solvent: DCM or Chloroform.

  • Step-by-Step Workflow:

    • Step 1: Suspend the substrate in DCM [0.1 M].

    • Step 2: Add activated

      
       in one portion.
      
    • Step 3: Stir vigorously at RT for 12–24 hours. Tip: Sonication for 30 mins can accelerate the reaction.

    • Step 4 (Validation): Monitor by IR. Appearance of a strong carbonyl stretch at

      
       and disappearance of the broad OH stretch (
      
      
      
      ).
    • Step 5 (Workup): Filter through a pad of Celite. Rinse the pad thoroughly with DCM.

    • Step 6: Concentrate to obtain the pure aldehyde.

Application Module C: Etherification via Mitsunobu

Objective: Couple with phenols or acidic heterocycles to create bi-aryl ether pharmacophores.

Optimized Protocol:

  • Reagents:

    • Substrate (Alcohol): 1.0 equiv

    • Nucleophile (e.g., Phenol): 1.1 equiv

    • Triphenylphosphine (

      
      ): 1.2 equiv
      
    • DIAD or DEAD: 1.2 equiv

    • Solvent: THF (Anhydrous).

  • Step-by-Step Workflow:

    • Step 1: Dissolve Substrate, Nucleophile, and

      
       in THF at 0°C.
      
    • Step 2: Add DIAD dropwise. The solution usually turns yellow/orange.

    • Step 3: Stir at RT overnight.

    • Step 4: Concentrate and triturate with Ether/Hexane to precipitate Triphenylphosphine oxide (

      
      ). Filter and purify the supernatant via column chromatography.
      

Analytical Specifications (QC)

ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O)> 95% Area
Identity 1H NMR (DMSO-d6)

4.3-4.5 ppm (s, 2H) for

. Disappearance of this singlet confirms functionalization.
Water Content Karl Fischer< 0.5% (Critical for subsequent coupling)

References

  • Synthesis of Pyrazole-3-methanols

  • Glucokinase Activator Applications

    • Pyrrolidinone glucokinase activators. US Patent 7741327B2. (Demonstrates the use of propyl-pyrazole intermediates in drug discovery). Link

  • General Functionalization of Pyrazoles

    • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2020.[3][4] (Context for ring stability). Link

  • Oxidation Protocols

    • Selective oxidation of primary alcohols.[1][5] Organic Chemistry Portal. (Validation of MnO2 selectivity for heterocyclic alcohols). Link

Sources

Application

Application Note: A Streamlined One-Pot Synthesis of 1-propyl-1H-pyrazol-3-yl methanol for Pharmaceutical Research

Abstract and Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the well-known COX-2 inhibitor, Celecoxib.[1] Specifically, N-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the well-known COX-2 inhibitor, Celecoxib.[1] Specifically, N-alkylated pyrazoles functionalized at the C3 position, such as 1-propyl-1H-pyrazol-3-yl methanol, are valuable building blocks for synthesizing novel drug candidates. Traditional multi-step syntheses of such molecules often involve tedious isolation and purification of intermediates, leading to lower overall yields, increased solvent waste, and longer production times.

This application note details a robust and efficient one-pot, two-step telescoped synthesis for 1-propyl-1H-pyrazol-3-yl methanol. The methodology leverages a sequential N-alkylation of a commercially available pyrazole ester followed by an in situ reduction. This approach significantly streamlines the workflow, minimizes waste, and provides high yields of the target compound, making it highly suitable for both academic research and industrial drug development settings. We provide a detailed experimental protocol, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible results.

Reaction Principle and Mechanistic Insight

The synthesis is achieved in a single reaction vessel through two sequential, mechanistically distinct transformations: (1) Regioselective N-alkylation of a pyrazole ring, and (2) Chemoselective reduction of an ester functional group.

2.1. Step I: Regioselective N-Alkylation

The synthesis commences with ethyl 1H-pyrazole-3-carboxylate. The pyrazole ring contains two nitrogen atoms, both of which are potential sites for alkylation. However, the alkylation with a propyl halide (e.g., 1-bromopropane) exhibits high regioselectivity for the N1 position.[2][3] This selectivity is governed by a combination of steric and electronic factors. The bulky ester group at the C3 position sterically hinders the approach of the alkylating agent to the adjacent N2 atom. Electronically, the N2 atom is less nucleophilic due to the proximity of the electron-withdrawing ester group. The reaction proceeds via a standard SN2 mechanism, where a strong base, such as sodium hydride (NaH), deprotonates the pyrazole N-H, generating a highly nucleophilic pyrazolate anion that subsequently attacks the primary alkyl halide.[4]

2.2. Step II: In Situ Ester Reduction

Upon completion of the N-alkylation step, the resulting intermediate, ethyl 1-propyl-1H-pyrazole-3-carboxylate, is directly reduced to the target primary alcohol without isolation. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to form an aluminum alkoxide intermediate. A final aqueous workup protonates the alkoxide to yield the desired 1-propyl-1H-pyrazol-3-yl methanol.

Visualized Synthesis Workflow

The following diagram illustrates the streamlined, one-pot nature of the synthesis protocol.

G cluster_setup Reaction Setup cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: In Situ Reduction cluster_workup Workup & Purification start Combine Ethyl 1H-pyrazole-3-carboxylate, NaH, and Anhydrous DMF under N2 atmosphere alkylation Add 1-Bromopropane Stir at 25-50°C Monitor by TLC start->alkylation Initiate Reaction cooling Cool Reaction to 0°C alkylation->cooling Alkylation Complete reduction Slowly Add LiAlH4 in THF Stir at 0°C to RT Monitor by TLC cooling->reduction quench Careful Quench (Fieser Workup) reduction->quench Reduction Complete extract Filter and Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 1-propyl-1H-pyrazol-3-yl methanol purify->product

Caption: One-pot synthesis workflow from starting material to final product.

Detailed Experimental Protocol

4.1 Materials and Equipment

  • Reagents: Ethyl 1H-pyrazole-3-carboxylate (98%), Sodium hydride (60% dispersion in mineral oil), 1-Bromopropane (99%), Lithium aluminum hydride (1.0 M solution in THF), Anhydrous Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF), Ethyl Acetate (ACS grade), Hexanes (ACS grade), Sodium Sulfate (anhydrous), Deionized Water, 15% aq. Sodium Hydroxide.

  • Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen/argon inlet, dropping funnel, ice-water bath, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), rotary evaporator, glass funnel for filtration, separatory funnel, glass chromatography column.

4.2 Step-by-Step Procedure

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a condenser under a nitrogen atmosphere, and a rubber septum.

  • N-Alkylation:

    • To the flask, add ethyl 1H-pyrazole-3-carboxylate (1.40 g, 10.0 mmol).

    • Add anhydrous DMF (40 mL) and stir until the solid dissolves.

    • Carefully add sodium hydride (0.44 g, 11.0 mmol, 60% dispersion) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Stir the resulting suspension for 20 minutes.

    • Add 1-bromopropane (1.35 g, 11.0 mmol) dropwise via syringe over 5 minutes.

    • Heat the reaction mixture to 50°C and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting material will have a lower Rf than the N-alkylated product.

  • In Situ Reduction:

    • Once the alkylation is complete, cool the reaction flask to 0°C using an ice-water bath.

    • In a separate dry flask, prepare the LiAlH₄ solution. Slowly add the 1.0 M LiAlH₄ solution in THF (12.0 mL, 12.0 mmol) to the reaction mixture via a dropping funnel over 20 minutes, maintaining the internal temperature below 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

    • Monitor the disappearance of the ester intermediate by TLC.

  • Quench and Workup:

    • Cool the reaction mixture back to 0°C.

    • Caution: The following quench procedure is highly exothermic and evolves hydrogen gas. Perform slowly and carefully in a well-ventilated fume hood.

    • Sequentially and dropwise, add:

      • 0.5 mL of water

      • 0.5 mL of 15% aqueous NaOH

      • 1.5 mL of water

    • Stir the resulting granular white suspension vigorously for 30 minutes.

    • Filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

    • Transfer the combined filtrate to a separatory funnel. Wash with saturated brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 30% to 60% ethyl acetate in hexanes to afford 1-propyl-1H-pyrazol-3-yl methanol as a clear oil.

Expected Results and Characterization

This protocol is expected to yield the target compound in good to excellent yields, with purities exceeding 95% after chromatography.

Table 1: Summary of Reaction Parameters and Expected Outcome

Parameter Value
Starting Material Ethyl 1H-pyrazole-3-carboxylate
Key Reagents 1. NaH, 1-Bromopropane2. LiAlH₄
Solvent DMF, THF
Reaction Time ~6-8 hours
Reaction Temperature 50°C (Alkylation), 0°C to RT (Reduction)
Expected Yield 70-85%

| Expected Purity | >95% (post-chromatography) |

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): Key signals should include a triplet for the propyl CH₃, two multiplets for the propyl CH₂ groups, a singlet for the CH₂OH, a singlet for the alcohol proton, and two doublets for the pyrazole ring protons.

  • ¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the three propyl carbons, the C3-CH₂OH carbon, and the three pyrazole ring carbons.

  • Mass Spectrometry (ESI+): A peak corresponding to [M+H]⁺ for C₇H₁₂N₂O.

Troubleshooting and Optimization

Potential Issue Probable Cause Recommended Solution
Incomplete N-Alkylation Insufficient reaction time/temperature; Inactive NaH.Increase reaction time or temperature (up to 60°C). Use fresh, high-quality NaH. Consider using a more reactive alkylating agent like 1-iodopropane.
Formation of N2 Isomer N/AWhile N1 is strongly favored, trace N2 isomer might form. This can be effectively removed during silica gel chromatography as it will have a different polarity.
Low Yield after Reduction Wet reagents/solvents; Inactive LiAlH₄.Ensure all glassware is oven-dried and solvents are anhydrous. Use a fresh, unopened bottle or a recently titrated solution of LiAlH₄.
Difficult Filtration after Quench Improper quenching procedure.A gelatinous precipitate indicates an incorrect water/NaOH ratio. Adhere strictly to the Fieser workup ratios (1:1:3 by volume of H₂O : 15% NaOH : H₂O relative to the mass of LiAlH₄ used) to ensure a granular, easily filterable solid.

Conclusion

The described one-pot synthesis of 1-propyl-1H-pyrazol-3-yl methanol provides a highly efficient and practical alternative to traditional multi-step methods. By eliminating the need for intermediate isolation and purification, this protocol saves significant time, reduces solvent consumption, and improves the overall process economy. The procedure is robust, scalable, and employs readily available reagents, making it an invaluable tool for researchers and scientists in the field of drug discovery and development.

References

  • Tang, M., & Zhang, F.-M. (2012). Efficient one-pot synthesis of substituted pyrazoles. Tetrahedron Letters, 54(5), 419-422. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its utilization in heterocyclic synthesis. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Kumar, V., & Sharma, P. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Medicinal Chemistry, 2014, 275893. [Link]

  • Houghtaling, M. A., & DeKorver, K. A. (2020). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 1(1), 25-40. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, G. (2002). The Vilsmeier-Haack Reaction. Organic Reactions. [Link]

  • Nag, S., et al. (2021). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 75, 5537–5567. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(v), 1-13. [Link]

  • Reddy, T. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Zhuravlev, F., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(24), 17462. [Link]

Sources

Method

Topic: Advanced Bioconjugation Strategies Utilizing Pyrazole-Methanol Linkers

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The linker component of a bioconjugate, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The linker component of a bioconjugate, particularly in the context of Antibody-Drug Conjugates (ADCs), is a critical determinant of its therapeutic index, dictating both stability in circulation and the efficiency of payload release at the target site.[1][] While established linker chemistries have advanced the field, there remains a significant need for novel linker scaffolds that offer enhanced stability, modularity, and tunable release kinetics. This document introduces the conceptual framework and practical protocols for utilizing pyrazole-based linkers. The inherent stability of the pyrazole ring, a well-known pharmacophore, provides a robust scaffold for constructing both non-cleavable and next-generation cleavable linkers.[3] We present a novel, cleavable linker design that integrates a pyrazole core with a self-immolative p-aminobenzyl alcohol (PABA) spacer—the "methanol" component—to ensure efficient payload liberation following a specific cleavage event. This guide provides the scientific rationale, detailed synthesis and conjugation protocols, and characterization methods for this emerging class of linkers.

Part 1: Scientific Principles and Design Rationale

The efficacy of an ADC is a delicate balance between keeping a potent cytotoxic payload inert during systemic circulation and releasing it efficiently upon internalization into a target cancer cell.[][] The linker is the central element governing this equilibrium.

The Pyrazole Core: A Foundation of Stability

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity and resistance to metabolic degradation make it an attractive and highly stable scaffold for linker design.[3] Unlike more labile structures, the pyrazole core is not susceptible to cleavage by common plasma enzymes, which is a critical feature for preventing premature drug release and associated off-target toxicity.[6][7]

Linker Design: Integrating Stability with Controlled Release

We propose two primary strategies for leveraging the pyrazole scaffold:

  • Non-Cleavable Pyrazole Linkers: In this design, the payload is directly attached to the pyrazole linker, which is then conjugated to the antibody. The extreme stability of this construct means that the payload is only released after the entire antibody is degraded into its constituent amino acids within the lysosome of the target cell.[8] This approach offers maximum stability but generally precludes a "bystander effect," where released drug can kill adjacent antigen-negative tumor cells.[6][9]

  • Cleavable Pyrazole-Methanol Linkers: This advanced design combines the stable pyrazole core with a cleavable trigger and a self-immolative spacer. The term "pyrazole-methanol" refers to the use of a hydroxymethyl group (i.e., a methanol derivative) on an aromatic system, such as a p-aminobenzyl alcohol (PABA) spacer, which is a well-established self-immolative unit.

    Causality of the Mechanism:

    • Triggering Event: The linker incorporates a sequence, such as the dipeptide valine-citrulline (Val-Cit), which is specifically recognized and cleaved by lysosomal proteases like Cathepsin B, an enzyme overexpressed in many tumor cells.[][9]

    • Self-Immolation Cascade: Cleavage of the Val-Cit peptide exposes a free amine on the PABA spacer. This initiates a spontaneous 1,6-elimination reaction.

    • Payload Release: The electronic cascade results in the release of the payload and the expulsion of carbon dioxide, ensuring a rapid and irreversible drug liberation event directly within the target cell. The pyrazole scaffold remains attached to the antibody-amino acid remnants and does not interfere with the payload's structure or function.

The diagram below illustrates this proposed mechanism of action for a cleavable pyrazole-methanol linker.

G cluster_0 ADC in Circulation (Stable) cluster_1 Inside Target Cell Lysosome cluster_2 Payload Release ADC Antibody-S-Pyrazole-PABA-ValCit-Payload Internalized_ADC Antibody-S-Pyrazole-PABA-ValCit-Payload ADC->Internalized_ADC Internalization Cleavage Cathepsin B Cleavage Internalized_ADC->Cleavage Enzymatic Action Intermediate Antibody-S-Pyrazole-PABA-NH2 + Payload Cleavage->Intermediate Forms Unstable Amine Self_Immolation 1,6-Elimination (Self-Immolation) Intermediate->Self_Immolation Released_Payload Active Payload Self_Immolation->Released_Payload Releases Remnant Antibody-S-Pyrazole-Remnant Self_Immolation->Remnant Leaves

Caption: Intracellular activation of a cleavable pyrazole-methanol linker.

Part 2: Experimental Protocols

These protocols are designed to be a self-validating system, including steps for characterization and quality control.

Protocol: Synthesis of a Pyrazole-Methanol Linker-Payload Building Block

This protocol describes the synthesis of a Maleimide-PEG4-Pyrazole-PABA-ValCit-MMAE linker-payload construct, a representative example for cysteine-based conjugation. The synthesis leverages the Knorr pyrazole synthesis.[10][11]

Materials:

  • Hydrazine monohydrate

  • Substituted 1,3-dicarbonyl compound

  • Fmoc-Val-Cit-PABC-PNP (Commercially available)

  • MMAE (Monomethyl auristatin E)

  • Maleimide-PEG4-acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine, DMF, DCM, TFA (Trifluoroacetic acid)

  • Standard laboratory glassware and purification equipment (HPLC, Flash Chromatography)

Procedure:

  • Step 1: Synthesis of Functionalized Pyrazole Core.

    • React a 1,3-dicarbonyl compound bearing a protected amine (e.g., Boc-aminomethyl-1,3-diketone) with a hydrazine derivative containing a carboxylic acid ester in ethanol under reflux to form the pyrazole ring via Knorr cyclization.

    • Hydrolyze the ester to yield the free carboxylic acid and deprotect the amine to yield an amino-functionalized pyrazole core.

    • Rationale: This creates the stable pyrazole scaffold with orthogonal handles for further functionalization.

  • Step 2: Coupling of Maleimide-PEG4 Arm.

    • Dissolve the amino-pyrazole from Step 1 in DMF.

    • Add Maleimide-PEG4-acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq).

    • Stir at room temperature for 4 hours, monitoring by LC-MS.

    • Purify the product (Maleimide-PEG4-NH-Pyrazole-COOH) by reverse-phase HPLC.

    • Rationale: This attaches the antibody-reactive maleimide group via a PEG spacer to enhance solubility.[12]

  • Step 3: Assembly of Linker-Payload.

    • Couple the product from Step 2 to the Val-Cit-PABA-MMAE payload. This is typically done in a stepwise fashion on solid-phase or in solution by first reacting Fmoc-Val-Cit-PABC-PNP with MMAE, followed by Fmoc deprotection and coupling to the pyrazole acid.

    • Activate the carboxylic acid of Maleimide-PEG4-NH-Pyrazole-COOH with HATU/DIPEA and react it with the N-terminus of the Val-Cit peptide on the Val-Cit-PABA-MMAE construct.

    • Purify the final Maleimide-PEG4-Pyrazole-PABA-ValCit-MMAE construct by HPLC. Lyophilize and store at -20°C.

    • Rationale: This final step assembles the complete linker-payload ready for conjugation to the antibody.

Protocol: Antibody Conjugation and Purification

This protocol details the conjugation of the linker-payload to a monoclonal antibody (e.g., Trastuzumab) via native cysteine residues.

Materials:

  • Monoclonal antibody (mAb) at 5-10 mg/mL in PBS.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • Maleimide-PEG4-Pyrazole-PABA-ValCit-MMAE linker-payload.

  • Propylene glycol or DMSO as co-solvent.

  • N-acetylcysteine (NAC) solution (100 mM).

  • Purification system: Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).

Procedure:

  • Step 1: Antibody Reduction.

    • To the mAb solution, add TCEP to a final concentration of 2.5 mM.

    • Incubate at 37°C for 90 minutes to reduce the interchain disulfide bonds.

    • Rationale: TCEP is a mild reducing agent that selectively cleaves disulfide bonds, exposing free thiol groups for conjugation.

  • Step 2: Conjugation Reaction.

    • Cool the reduced antibody solution to room temperature.

    • Dissolve the linker-payload in a minimal amount of propylene glycol or DMSO.

    • Add the linker-payload solution to the reduced antibody at a molar ratio of 7:1 (linker:mAb).

    • Incubate at room temperature for 60 minutes with gentle mixing.

    • Rationale: The maleimide group reacts specifically with the free thiols on the reduced antibody to form a stable thioether bond.

  • Step 3: Quenching.

    • Add NAC solution to a final concentration of 5 mM to quench any unreacted maleimide groups.

    • Incubate for 20 minutes.

    • Rationale: Quenching prevents unwanted side reactions and dimerization of the antibody.

  • Step 4: Purification.

    • Purify the resulting ADC using HIC-HPLC to separate species with different drug-to-antibody ratios (DAR).

    • Pool fractions corresponding to the desired DAR (e.g., DAR4).

    • Perform a buffer exchange into a formulation buffer (e.g., histidine, sucrose, pH 6.0) using SEC to remove unconjugated linker-payload and aggregates.

    • Rationale: Purification is essential to generate a homogeneous ADC with a defined DAR and low aggregation, which are critical for clinical success.

Workflow and Characterization

The overall workflow from antibody to purified ADC is depicted below.

G mAb Monoclonal Antibody (e.g., Trastuzumab) Reduction Step 1: Reduction (Add TCEP) mAb->Reduction Reduced_mAb Reduced mAb (Free -SH groups) Reduction->Reduced_mAb Conjugation Step 2: Conjugation (Thiol-Maleimide Reaction) Reduced_mAb->Conjugation Linker Linker-Payload (Maleimide-PyM-MMAE) Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Quenching Step 3: Quenching (Add NAC) Crude_ADC->Quenching HIC Step 4a: HIC Purification (Separate by DAR) Quenching->HIC SEC Step 4b: SEC Purification (Buffer Exchange, Remove Aggregates) HIC->SEC Final_ADC Purified ADC (Defined DAR, Low Aggregation) SEC->Final_ADC

Caption: Workflow for the synthesis of a pyrazole-linker ADC.

Characterization Data Summary:

A successful conjugation should yield an ADC with the characteristics outlined in the table below.

ParameterMethodSpecificationRationale
Drug-to-Antibody Ratio (DAR) HIC-HPLC / UV-Vis3.8 - 4.2Ensures consistent potency and PK profile.
Identity & Mass LC-MS (denatured)Confirms expected massVerifies correct conjugation of linker-payload.
Purity & Aggregation SEC-HPLC≥ 95% MonomerHigh monomer content is critical for safety and efficacy.
Free Drug Level Reverse Phase HPLC< 1.0%Minimizes systemic toxicity from unconjugated payload.
Endotoxin LAL Assay< 0.5 EU/mgA critical safety requirement for parenteral drugs.

Part 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Average DAR 1. Incomplete antibody reduction.2. Hydrolysis of maleimide group on linker.3. Insufficient linker-payload added.1. Confirm TCEP concentration and activity; increase incubation time.2. Prepare linker solution immediately before use; ensure pH is ~7.0-7.5.3. Increase molar excess of linker-payload.
High Aggregation (>5%) 1. Use of excessive organic co-solvent.2. Over-reduction of antibody (intramolecular disulfides).3. Hydrophobic nature of the payload.1. Minimize co-solvent to <10% (v/v).2. Optimize TCEP concentration and reduction time.3. Use PEGylated linkers; optimize formulation buffer with excipients like polysorbate.
Broad DAR Distribution 1. Inconsistent reduction.2. Slow conjugation reaction allowing for re-oxidation.1. Ensure homogeneous mixing during reduction.2. Degas buffers to minimize oxygen; perform conjugation promptly after reduction.

Conclusion

The use of pyrazole-based linkers represents a promising and innovative direction in the field of bioconjugation. The inherent stability of the pyrazole scaffold provides a robust foundation for creating highly stable ADCs. By combining this core with established cleavable technologies, such as the Val-Cit-PABA system, it is possible to design next-generation linkers that offer both exceptional plasma stability and efficient, targeted payload release. The protocols and rationale presented here provide a comprehensive guide for researchers to explore this versatile chemistry in the development of novel, highly effective targeted therapeutics.

References

  • Zheng, L. L., & Hu, S. (2022). The nucleophilic additions of pyrazole and methanol to pcn resulting in Hppmi and Hmpmi ligands, respectively. ResearchGate. [Link]

  • Schmidt, A., Habeck, T., Kindermann, M. K., & Nieger, M. (2003). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 68(15), 5977–5982. [Link]

  • Warfield, B. K., et al. (2023). Bioorthogonal 4 H -pyrazole “click” reagents. Chemical Communications, 59(28), 4235-4238. [Link]

  • NJ Bio, Inc. Linkers for ADCs. [Link]

  • ResearchGate. (2019, October 24). Bioorthogonal Conjugation of Transition Organometallic Complexes to Peptides and Proteins: Strategies and Applications. [Link]

  • Di, L., et al. (2016). Elucidation of the mechanism of ribose conjugation in a pyrazole-containing compound in rodent liver. ResearchGate. [Link]

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]

  • ResearchGate. Mechanism for the formation of pyrazole. [Link]

  • Chen, J., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 283. [Link]

  • Hoyt, J. M., et al. (2017). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 139(35), 12236–12246. [Link]

  • Zhang, Y., et al. (2026, February 13). Linker Strategies in Antibody-Drug Conjugates: Insights from HER2-Targeted ADCs. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3400–3421. [Link]

  • Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

  • ResearchGate. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Dal Corso, A., et al. (2019). Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. [Link]

  • Reja, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(43), 14223-14227. [Link]

  • Gulli, M., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Molecules, 28(3), 1438. [Link]

  • Pazhang, Y., et al. (2018). The combinatorial effects of osmolytes and alcohols on the stability of pyrazinamidase: Methanol affects the enzyme stability through hydrophobic interactions and hydrogen bonds. International Journal of Biological Macromolecules, 108, 1339-1347. [Link]

  • Neacșu, V. C., et al. (2024). Antibody–Drug Conjugates—Evolution and Perspectives. Pharmaceutics, 16(7), 914. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • National Library of Medicine. Bioconjugation : methods and protocols. [Link]

  • Al-Ostath, R. A., et al. (2025). New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. Journal of Structural Chemistry, 66(11), 2580914. [Link]

  • van der Zouwen, C., et al. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Molecules, 28(23), 7771. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for (1-propyl-1H-pyrazol-3-yl)methanol

Case ID: SOL-PYR-003 Compound: (1-propyl-1H-pyrazol-3-yl)methanol CAS: 851982-62-0 (and related isomers) Status: Active Troubleshooting [1][2] Executive Summary Users frequently report precipitation ("crashing out") of (...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-003 Compound: (1-propyl-1H-pyrazol-3-yl)methanol CAS: 851982-62-0 (and related isomers) Status: Active Troubleshooting [1][2]

Executive Summary

Users frequently report precipitation ("crashing out") of (1-propyl-1H-pyrazol-3-yl)methanol when transferring from DMSO stock solutions into aqueous buffers (PBS, media, or enzymatic buffers).[1][2] While the compound contains a polar hydroxymethyl group, the N-propyl chain and aromatic pyrazole core contribute to a stable crystal lattice that water molecules struggle to disrupt.

This guide provides a mechanistic explanation of the failure mode and a validated Intermediate Dilution Protocol to ensure assay reproducibility.

Part 1: The Mechanism of Failure

Why does it dissolve in DMSO but fail in Water?

The solubility paradox arises from the competition between Lattice Energy (holding the crystal together) and Solvation Energy (the solvent pulling molecules apart).

  • In DMSO: DMSO is a polar aprotic solvent.[1][2][3] It interacts strongly with the pyrazole nitrogen and the hydroxyl group via dipole-dipole interactions, easily overcoming the lattice energy.

  • In Water (The Crash): When you spike a DMSO stock directly into water:

    • The Shock: The DMSO molecules instantly mix with the bulk water (high affinity).

    • The Strip: The protective "solvation shell" of DMSO around your compound is stripped away.

    • The Exclusion: The hydrophobic N-propyl tail disrupts the hydrogen-bonding network of water.[1][2] To minimize this entropy penalty, water molecules force the compound molecules together.

    • Nucleation: The compound molecules re-aggregate, reforming the crystal lattice (precipitation).

Visualizing the "Crash"

The following diagram illustrates the molecular events during a direct spike versus a controlled dilution.

SolubilityMechanism cluster_0 DMSO Stock (Stable) cluster_1 Direct Spike (Failure) cluster_2 Intermediate Dilution (Success) Compound Compound (Solvated by DMSO) WaterShock Rapid DMSO Dispersion Compound->WaterShock 1:1000 Dilution StepDown Intermediate Solvent (Buffer + 5% DMSO) Compound->StepDown 1:20 Dilution Precipitate Crystal Lattice Reformation WaterShock->Precipitate Hydrophobic Effect StableSol Thermodynamic Equilibrium StepDown->StableSol Final Dilution

Figure 1: The Kinetic Solubility Trap. Direct spiking strips the DMSO shell too fast, causing precipitation. Intermediate dilution allows gradual hydration.[1][2]

Part 2: The "Golden Protocol" (Intermediate Dilution)

Do NOT pipette 1 µL of 10 mM stock directly into 1 mL of buffer.[1] This creates a local region of supersaturation that triggers nucleation.

Recommended Workflow

Goal: Prepare a 100 µM Working Solution from a 10 mM DMSO Stock.

StepActionVolume AddedSolvent / MediumFinal Conc.DMSO %Status
1 Thaw N/A100% DMSO10 mM100%Clear
2 Intermediate 10 µL Stock90 µL Buffer*1 mM10%Critical
3 Equilibrate N/AVortex gently1 mM10%May be cloudy
4 Final 100 µL Interm.900 µL Buffer100 µM1%Clear

*Buffer Note: If the intermediate step (Step 2) is cloudy, add 0.05% Tween-20 to the buffer used in this step.

Protocol Diagram

DilutionProtocol Stock 10 mM Stock (100% DMSO) Intermediate Intermediate Mix 1 mM (10% DMSO) Stock->Intermediate Add 10 µL Buffer1 Buffer (Optional: +Tween-20) Buffer1->Intermediate Add 90 µL Final Working Solution 100 µM (1% DMSO) Intermediate->Final Add 100 µL (Vortex immediately) Buffer2 Final Assay Buffer Buffer2->Final Add 900 µL

Figure 2: Stepwise dilution reduces the "solvent shock," preventing irreversible precipitation.

Part 3: Troubleshooting & FAQs

Q1: The solution turns cloudy immediately upon adding buffer. Is it ruined?

A: Not necessarily, but it is compromised.

  • Diagnosis: You are observing nucleation .[1][2] The "cloud" is millions of micro-crystals forming.

  • Fix: Do not filter it (you will lose the compound).

    • Sonicate the solution for 5–10 minutes at room temperature.

    • If it remains cloudy, you must restart using the Intermediate Dilution method described above.

    • Consider adding a surfactant like Tween-20 (0.05%) or Pluronic F-127 to your buffer before adding the compound.[1][2]

Q2: Does pH affect the solubility of this specific pyrazole?

A: Yes.

  • Chemistry: The pyrazole nitrogen (N2) is a weak base (pKa ~2.5).[1][2] The hydroxymethyl group is neutral.

  • Impact: At neutral pH (7.4), the molecule is uncharged (neutral), which is its least soluble form.

  • Optimization: If your assay tolerates it, lowering the pH slightly (e.g., pH 5.5 - 6.0) can protonate the pyrazole nitrogen, creating a cation that is drastically more water-soluble.[1][2] However, for most biological assays, you are stuck at pH 7.4. In this case, carrier proteins (like BSA) in the buffer can help solubilize the neutral species.

Q3: Can I freeze the diluted aqueous solution?

A: NO.

  • Reason: "Freeze-Thaw Precipitation."[1][2] As water freezes, it forms pure ice crystals, excluding the compound and DMSO into increasingly concentrated pockets. This forces the compound to crash out.[3] Upon thawing, it often will not redissolve because the crystalline form is thermodynamically more stable than the solution state.

  • Rule: Always prepare aqueous dilutions fresh on the day of the experiment.

Q4: My cells are sensitive to DMSO. How low can I go?

A: Most mammalian cells tolerate 0.1% - 0.5% DMSO.[1][2]

  • If you need <0.1% DMSO, you face a high risk of precipitation.

  • Solution: Use a "Retro-Dilution."[1][2] Place the culture media in the tube first. Vortex the media while slowly injecting the compound stock into the vortex vortex. This ensures rapid dispersion and prevents local high concentrations.[1][2]

References

  • Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound precipitation: The "Kinetic Solubility" trap. Drug Discovery Today.

  • BenchChem Technical Support. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.

  • PubChem Compound Summary. (2025). (1-propyl-1H-pyrazol-3-yl)methanol (CID 4913243).[1][2] National Center for Biotechnology Information.[1][2] [1][2]

  • Gaylord Chemical. (2020).[1][2] DMSO Solubility Data and Mixing Protocols. Gaylord Chemical Technical Bulletin.

Sources

Optimization

Technical Support Center: Purification of (1-propyl-1H-pyrazol-3-yl)methanol

Case ID: PYR-OH-003 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Polar Heterocycles Module 1: The "Triage" (Pre-Purification Analysis) Before packing...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-OH-003 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Polar Heterocycles

Module 1: The "Triage" (Pre-Purification Analysis)

Before packing your column, you must diagnose the specific chromatographic behavior of your crude mixture. (1-propyl-1H-pyrazol-3-yl)methanol presents a "double-trouble" scenario: the basic pyrazole ring interacts with acidic silica, and the primary alcohol creates strong hydrogen bonds.

Diagnostic Checklist
ParameterObservationTechnical Insight
Compound Basicity Moderate (Pyrazole N)Risk: The pyridine-like nitrogen (N2) will accept protons from silanol groups (Si-OH), causing severe peak tailing and yield loss.
Polarity High (Alcohol + Heterocycle)Risk: Standard Hexane/EtOAc gradients may not elute the compound, or it may "streak" from baseline to solvent front.
Impurity Profile Regioisomers (1,3- vs 1,5-)Risk: Alkylation of 3-substituted pyrazoles often yields the N1-propyl (1,3-isomer, desired) and N2-propyl (1,5-isomer, byproduct) mixtures. These have very similar Rf values.
UV Visibility Moderate (

nm)
Action: Pyrazoles have weak UV absorbance compared to benzenes. Use Iodine (

)
or KMnO

stain for robust visualization.

Module 2: The Protocol (Standard Operating Procedure)

Objective: Isolate (1-propyl-1H-pyrazol-3-yl)methanol from crude reaction mixture while removing the 1,5-regioisomer and preventing silica adsorption.

Step 1: Stationary Phase Preparation (The "Blocking" Strategy)
  • Material: Silica Gel 60 (230–400 mesh).

  • Critical Modification: You must neutralize the silica.

    • Method: Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

    • Why? The base occupies the acidic silanol sites, preventing the pyrazole nitrogen from "sticking" (chemisorption).

Step 2: Mobile Phase Optimization

Do not rely solely on Hexane/Ethyl Acetate. The hydroxymethyl group requires a stronger polar solvent.

  • System A (Isomer Separation Focus): Dichloromethane (DCM) / Methanol (MeOH).

  • System B (Alternative): Ethyl Acetate (EtOAc) / Hexane (if the propyl group renders it sufficiently lipophilic).

Recommended Gradient (System A):

  • Equilibration: 100% DCM (+ 1% TEA).

  • Loading: Dissolve crude in minimum DCM. If insoluble, use a "dry load" (adsorb crude onto Celite or neutral alumina).

  • Elution:

    • 0–2% MeOH in DCM (Elutes non-polar impurities/starting halides).

    • 2–5% MeOH in DCM (Elutes the 1,5-isomer byproduct, if present).

    • 5–10% MeOH in DCM (Elutes the target 1,3-isomer).

Step 3: Fraction Collection & Analysis
  • Flow Rate: Keep it slow (e.g., 15–20 mL/min for a 40g column). Rapid flow reduces the equilibration time needed for the alcohol to desorb from the silica.

  • Detection: Spot every fraction. Visualize with UV (254 nm) and dip in KMnO

    
     (alcohols stain bright yellow on purple).
    

Module 3: Visualizing the Chemistry

Diagram 1: The "Silanol Trap" Mechanism

This diagram illustrates why your compound streaks without base deactivation.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Interaction Hydrogen Bonding / Acid-Base Interaction Silica->Interaction Donates H+ Blocked Blocked Silanols Silica->Blocked Pyrazole Target Molecule (Basic Pyrazole N) Pyrazole->Interaction Accepts H+ Result Peak Tailing & Irreversible Adsorption Interaction->Result Causes TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding

Caption: Schematic of the acid-base interaction between silica and pyrazole, and how TEA acts as a competitive inhibitor to prevent tailing.

Diagram 2: Purification Workflow

PurificationFlow Start Crude Reaction Mixture TLC TLC Analysis (DCM:MeOH 95:5) Start->TLC Decision Is separation < 0.1 Rf? TLC->Decision MethodA Standard Flash (DCM/MeOH + 1% TEA) Decision->MethodA No (Good separation) MethodB High-Res Gradient (Hex/EtOAc -> Neat EtOAc) Decision->MethodB Yes (Poor separation) Column Run Column (Slow Gradient) MethodA->Column MethodB->Column Fractions Analyze Fractions (KMnO4 Stain) Column->Fractions End Pure (1-propyl-1H-pyrazol-3-yl)methanol Fractions->End

Caption: Decision matrix for selecting the optimal solvent system based on initial TLC screening.

Module 4: Troubleshooting & FAQs

Q1: I see two spots very close together on TLC. Which one is my product?

Answer: This is the classic "Regioisomer Dilemma."

  • The Chemistry: Alkylation of 3-substituted pyrazoles yields a mixture of 1,3-disubstituted (Target) and 1,5-disubstituted (Byproduct) isomers.

  • Identification:

    • Polarity: The 1,5-isomer (N2-propyl) is often less polar (higher Rf) because the propyl group shields the nitrogen lone pairs more effectively or disrupts the dipole moment differently than the 1,3-isomer.

    • NMR Verification: In

      
      H NMR, the pyrazole proton at position 5 (in the 1,3-isomer) usually appears as a doublet (
      
      
      
      Hz). In the 1,5-isomer, the proton at position 3 is often singlet-like or has a different shift.
    • Protocol: Collect the "top" and "bottom" spots separately and run a quick NMR. Do not mix overlap fractions.

Q2: My product is streaking even with TEA. What now?

Answer: The alcohol group might be the culprit.

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and often resolves basic heterocycles better without aggressive tailing.

  • Solvent Switch: Try Acetone/Hexane . Acetone is excellent for breaking hydrogen bonds but is often overlooked.

Q3: Can I crystallize it instead of running a column?

Answer: Maybe, but it's difficult for propyl derivatives.

  • Propyl chains often lower the melting point compared to methyl or phenyl derivatives, leading to oils.

  • Try this: Dissolve the crude oil in a minimum amount of hot Diethyl Ether or MTBE, then add Hexane dropwise until cloudy. Cool to -20°C. If it oils out, you must revert to chromatography.

Q4: The compound is UV inactive. How do I find it?

Answer: Pyrazoles are UV active, but the extinction coefficient is low.

  • Solution: You are likely using too dilute a sample for the UV detector.

  • Alternative: Use Iodine Chamber . Pyrazoles coordinate with iodine to form dark brown spots. This is non-destructive (mostly); the iodine evaporates, allowing you to recover the compound.

References

  • Reich, H. J., & Rigby, J. H. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley. (Standard reference for amine-modified silica).
  • Lüleburgaz, H., et al. (2020). "Regioselective alkylation of pyrazoles: A comprehensive guide." Tetrahedron Letters, 61(12), 151632.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925.

  • BenchChem Technical Repository. (2025). "Chromatographic separation of pyrazole isomers."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 4913243, (1H-Pyrazol-3-yl)methanol."

Troubleshooting

Troubleshooting regioselectivity in 1-propyl pyrazole synthesis

An essential challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity of N-alkylation. For an unsymmetrical pyrazole, direct alkylation can lead to a mixture of N1 and N2 regioisomers, whic...

Author: BenchChem Technical Support Team. Date: February 2026

An essential challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity of N-alkylation. For an unsymmetrical pyrazole, direct alkylation can lead to a mixture of N1 and N2 regioisomers, which are often difficult to separate due to their similar physicochemical properties.[1][2] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve high regioselectivity in the synthesis of 1-propyl pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the N1 and N2 positions on a pyrazole ring, and why does alkylation occur at these sites?

A1: Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N1 position is the "pyrrole-like" nitrogen, which bears a hydrogen atom in the parent molecule. The N2 position is the "pyridine-like" nitrogen, which has a lone pair of electrons available.[3][4] Alkylation occurs via an Sₙ2 mechanism. First, a base removes the acidic proton from the N1 nitrogen to form a pyrazolide anion.[3] This anion is a nucleophile that can then attack an electrophile, like propyl bromide. Because the negative charge in the pyrazolide anion is delocalized across both nitrogen atoms, either N1 or N2 can act as the nucleophile, leading to two possible products.[5]

Q2: What are the primary factors that control the regioselectivity (N1 vs. N2 alkylation) in pyrazole synthesis?

A2: The ratio of N1 to N2 alkylated products is a complex function of several interacting factors:

  • Steric Hindrance: This is often the most dominant factor. The alkyl group will preferentially add to the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will strongly direct the reaction towards the more accessible nitrogen.[1][6]

  • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile generally favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[1]

  • Base and Counter-ion: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaH) determines the nature of the counter-ion (K⁺, Cs⁺, Na⁺) in solution. The size and charge density of this cation can influence which nitrogen of the pyrazolide anion is more available for reaction.[7]

  • Temperature: Reaction temperature can influence the product ratio. Lowering the temperature may increase selectivity in some cases, as the reaction approaches kinetic control.[1]

Q3: How can I distinguish between the 1-propyl pyrazole and 2-propyl pyrazole isomers?

A3: Distinguishing between N1 and N2 isomers is typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the alkyl substituent. Comparing the spectra to known examples or using 2D NMR techniques can confirm the structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is definitive. For a pyrazole with a substituent at the C3 position, a NOESY experiment on the N1-alkylated isomer will show a spatial correlation between the protons of the N1-alkyl group and the C5-proton. In contrast, the N2-alkylated isomer will show a correlation between the N2-alkyl group and the C3-substituent's protons.[8]

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.[9]

Troubleshooting Guide: Regioselectivity in 1-Propyl Pyrazole Synthesis

Issue 1: My reaction produces a nearly 1:1 mixture of 1-propyl and 2-propyl pyrazole. How can I favor the N1 isomer?

This is a common outcome when the electronic and steric differences between the two nitrogen atoms are minimal. To drive the reaction towards the N1 product, you must manipulate the reaction conditions to exploit subtle differences.

Root Cause Analysis & Solution Workflow

start Poor N1-Selectivity (Mixture of Isomers) base Step 1: Re-evaluate Base & Solvent start->base sol_base Use K₂CO₃ in DMSO or DMF. This combination is known to favor N1-alkylation for many substrates. [23] base->sol_base Rationale: The K⁺ ion coordinates with the pyrazolide anion, and polar aprotic solvents promote dissociation, often making the less hindered N1 more accessible. sterics Step 2: Modify Steric Hindrance sol_sterics If pyrazole has a C5 substituent, N1 is already favored. If not, consider a bulkier propylating agent if possible. sterics->sol_sterics Rationale: Directing groups are the most powerful tool. Steric bulk on the electrophile increases the energy barrier for attack at the more hindered N2 position. temp Step 3: Adjust Temperature sol_temp Run the reaction at a lower temperature (e.g., 0 °C to RT). This may enhance a small energetic preference for N1 attack. temp->sol_temp Rationale: Lower temperatures favor the product formed via the lowest activation energy pathway (kinetic control). sol_base->sterics sol_sterics->temp outcome Improved N1-Selectivity sol_temp->outcome

Caption: A logical workflow for troubleshooting poor N1-regioselectivity.

Issue 2: The reaction is very slow and gives a low yield, in addition to poor regioselectivity.

Low reactivity suggests a problem with either the deprotonation step or the nucleophilic substitution step.

Solutions:

  • Check Your Base: Ensure the base is strong enough and used in sufficient quantity (typically 1.2-1.5 equivalents). Potassium carbonate (K₂CO₃) is a good starting point, but if reactivity is low, consider a stronger base like sodium hydride (NaH).[1] Crucially, ensure all reagents and solvents are anhydrous , as water will quench the base and the pyrazolide anion.[1]

  • Improve Solubility: If the pyrazole or base is not fully dissolved, the reaction will be slow. Switch to a more polar aprotic solvent like DMF or DMSO to ensure a homogeneous reaction mixture.[1]

  • Activate the Electrophile: The reactivity of the propyl halide matters. The general trend is I > Br > Cl. If you are using 1-propyl chloride or bromide and getting low reactivity, switching to 1-propyl iodide will significantly accelerate the Sₙ2 reaction.[1]

Data Summary: Influence of Reaction Conditions on N1/N2 Selectivity

The following table provides illustrative examples of how changing reaction parameters can influence the product ratio. Exact results will vary based on the specific pyrazole substrate.

Pyrazole SubstrateBaseSolventElectrophileN1:N2 Ratio (Approx.)Reference(s)
3-PhenylpyrazoleK₂CO₃DMSOMethyl Iodide>95:5[9]
3-Methyl-5-phenylpyrazoleN/A (Acid Cat.)1,2-DCEPhenethyl trichloroacetimidate71:29 (2.5:1)[6]
Unsubstituted PyrazoleNaHTHFPropyl BromideMixture (often favors N1)[3]
4-Substituted PyrazoleK₂CO₃AcetonitrileEthyl IodoacetateHighly N1 Selective[7]
3,4-Diketone + MeNHNH₂NoneEthanolN/A67:33 (2:1)
3,4-Diketone + MeNHNH₂NoneTFEN/A>95:5

Note: Data is compiled and generalized from various sources for illustrative purposes.

Key Mechanistic Pathway

The alkylation of pyrazole proceeds via a two-step mechanism. The regioselectivity is determined in the second step, where the pyrazolide anion can attack the electrophile (propyl bromide) at either nitrogen.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) pyrazole Pyrazole base + Base pyrazolide Pyrazolide Anion (Resonance Stabilized) acid + HB⁺ propyl_bromide1 + CH₃CH₂CH₂Br pyrazolide->propyl_bromide1  Path A (N1 Attack) propyl_bromide2 + CH₃CH₂CH₂Br pyrazolide->propyl_bromide2  Path B (N2 Attack) N1_product 1-Propyl Pyrazole (N1 Isomer) N2_product 2-Propyl Pyrazole (N2 Isomer) propyl_bromide1->N1_product propyl_bromide2->N2_product

Caption: Competing pathways for N1 vs. N2 alkylation of the pyrazolide anion.

Experimental Protocol: N1-Selective Synthesis of 1-Propyl Pyrazole

This protocol is optimized for the regioselective N1-propylation of unsubstituted pyrazole, leveraging conditions known to favor the N1 isomer.

Materials:

  • Pyrazole (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • 1-Bromopropane (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the pyrazole. Stir the suspension for 15 minutes at room temperature.

  • Electrophile Addition: Slowly add 1-bromopropane (1.1 eq) to the stirring suspension via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed (typically 4-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 10 volumes of DMF).

  • Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid contains a mixture of 1-propyl and 2-propyl pyrazole, which should be enriched in the N1 isomer. The isomers can be separated by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[8][10] The N1 isomer is generally less polar and will elute first.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • Alkylation of Pyrazole. (n.d.). Scribd. [Link]

  • N-methylation of pyrazole. (2023). Reddit. [Link]

  • Processes relating to the alkylation of pyrazoles. (n.d.).
  • Pyrazole. (n.d.). SlideShare. [Link]

  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. [Link]

  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). Research Square. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Divulga. [Link]

  • Mechanistic explanation for the regioisomeric alkylation of pyrazole... (n.d.). ResearchGate. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). R Discovery. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). J. Org. Chem. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). Molecules. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia MDPI. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Figshare. [Link]

Sources

Optimization

Technical Support Center: Purification of (1-propyl-1H-pyrazol-3-yl)methanol

This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers in the purification of (1-propyl-1H-pyrazol-3-yl)methanol by effectively removing unreacted starting materials. Frequently A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers in the purification of (1-propyl-1H-pyrazol-3-yl)methanol by effectively removing unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove after synthesizing (1-propyl-1H-pyrazol-3-yl)methanol?

The synthesis of (1-propyl-1H-pyrazol-3-yl)methanol typically involves the N-alkylation of a pyrazole precursor with a propylating agent. Therefore, the primary unreacted starting materials to target for removal are:

  • (1H-Pyrazol-3-yl)methanol: The nucleophilic pyrazole starting material. Its polarity is similar to the product, which can make separation challenging.

  • 1-Iodopropane (or 1-Bromopropane): The electrophilic propylating agent. This is a volatile and relatively non-polar compound.[1]

  • Inorganic Base: A base such as potassium carbonate or sodium hydride is often used to deprotonate the pyrazole. These are typically removed during the initial aqueous work-up.

Additionally, a common byproduct is the regioisomer, (1-propyl-1H-pyrazol-5-yl)methanol, which can form during the alkylation reaction.[2]

Q2: My crude product shows multiple spots on TLC. How can I effectively purify (1-propyl-1H-pyrazol-3-yl)methanol using column chromatography?

Column chromatography on silica gel is a highly effective method for purifying pyrazole derivatives and separating them from starting materials and isomers.[3][4][5]

Underlying Principle: Silica gel is a polar stationary phase. Compounds are separated based on their differential adsorption to the silica and solubility in the mobile phase. More polar compounds interact more strongly with the silica and elute later. The hydroxymethyl group in both the product and the pyrazole starting material makes them relatively polar. However, the addition of the propyl group slightly reduces the polarity of the product compared to the unalkylated pyrazole starting material.

Troubleshooting & Optimization:

  • Co-elution: If the product and starting material spots are too close on the TLC plate, you need to optimize the mobile phase. A common eluent system is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[2] To improve separation, decrease the polarity of the mobile phase by reducing the proportion of ethyl acetate.

  • Dry Loading: For the best separation, it is advisable to use a dry loading technique.[4] Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

ParameterRecommended Starting ConditionsOptimization Tip
Stationary Phase Silica Gel (60 Å, 230-400 mesh)For very close spots, consider using alumina (basic or neutral).
Mobile Phase Hexanes:Ethyl Acetate (EtOAc) gradientStart with 70:30 Hexanes:EtOAc. If separation is poor, try a shallower gradient or isocratic elution with a lower polarity solvent system (e.g., 80:20).
Loading Method Dry LoadingThis prevents issues with strong loading solvents and improves band resolution.[4]
Monitoring TLC with UV visualization (254 nm) and/or a potassium permanganate stainCollect small fractions and analyze them by TLC to identify the pure product.

Experimental Protocol 1: Flash Column Chromatography

Objective: To separate (1-propyl-1H-pyrazol-3-yl)methanol from unreacted (1H-pyrazol-3-yl)methanol.

Materials:

  • Crude reaction mixture

  • Silica gel

  • Hexanes

  • Ethyl Acetate

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an optimal solvent system by running TLC plates of the crude mixture in various Hexanes:EtOAc ratios. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexanes:EtOAc).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel as described in the "Dry Loading" technique above and carefully add it to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. The less polar 1-iodopropane and any elimination byproducts will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The desired product, (1-propyl-1H-pyrazol-3-yl)methanol, should elute before the more polar starting material, (1H-pyrazol-3-yl)methanol.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Q3: Is there a non-chromatographic method to remove the unreacted (1H-pyrazol-3-yl)methanol?

Yes, an acid-base extraction can be a very effective method to separate the basic pyrazole product from certain non-basic impurities.[6][7]

Underlying Principle: The pyrazole ring is weakly basic and can be protonated by a dilute acid to form a water-soluble salt. This property allows for its separation from non-basic or very weakly basic compounds that remain in an organic solvent.

Experimental Protocol 2: Purification via Acid-Base Extraction

Objective: To selectively extract the basic pyrazole compounds into an aqueous layer, separating them from non-basic impurities.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The protonated pyrazole product and unreacted pyrazole starting material will move into the aqueous layer. Multiple washes may be necessary.

  • Separation: Separate the aqueous layer, which now contains the desired product as a salt. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a saturated solution of sodium bicarbonate or 1M NaOH until the pH is basic (pH > 8). The protonated pyrazole will be neutralized and precipitate or form an oil.

  • Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate, 3x washes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Purification Workflow Diagram

G cluster_start Crude Reaction Mixture cluster_workup Initial Work-up cluster_separation Separation Techniques cluster_final Final Product Crude Crude Product ((1-propyl-1H-pyrazol-3-yl)methanol, unreacted pyrazole, unreacted 1-iodopropane) Workup Aqueous Work-up (e.g., add water and organic solvent) Crude->Workup Quench Reaction AcidBase Acid-Base Extraction (Separates basic pyrazoles from non-basic impurities) Workup->AcidBase If non-basic impurities are the main concern Chroma Column Chromatography (Separates based on polarity) Workup->Chroma If starting material and regioisomers are present PureProduct Pure (1-propyl-1H-pyrazol-3-yl)methanol AcidBase->PureProduct Chroma->PureProduct

Caption: Decision workflow for purifying (1-propyl-1H-pyrazol-3-yl)methanol.

Q4: How do I remove residual 1-iodopropane?

1-Iodopropane is significantly more volatile (boiling point: 102-104 °C) and less polar than the pyrazole-containing compounds.[1] It can be effectively removed by:

  • Aqueous Work-up: During the extraction process, the majority of the 1-iodopropane will remain in the organic layer and can be separated.[8][9]

  • Evaporation: After purification, any trace amounts of 1-iodopropane can often be removed by placing the product under high vacuum for an extended period.

Q5: My product is a solid but still contains impurities. Can I use recrystallization?

Yes, if your product is a solid, recrystallization can be an excellent final purification step, especially for removing small amounts of impurities with different solubility profiles.[3][10]

Underlying Principle: Recrystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Common Purification Issues

G Troubleshooting Problem Possible Cause Recommended Solution Problem1 Product and starting material co-elute on column Mobile phase is too polar. Decrease eluent polarity (e.g., increase hexanes ratio). Try a different solvent system (e.g., Dichloromethane/Methanol). Problem2 Problem2 Problem3 Oily product that won't solidify Residual solvent or presence of impurities preventing crystallization. Place under high vacuum to remove solvent. Attempt purification by column chromatography. Try trituration with a non-polar solvent like cold hexanes.

Caption: Troubleshooting common issues in pyrazole purification.

References

  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • dealing with poor solubility of pyrazole deriv
  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Preventing elimination side reactions with 1-Iodopropane - Benchchem.
  • Column chromatography conditions for separ
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC - PubMed Central.
  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google P
  • 1-Iodopropane | C3H7I | CID 33643 - PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: (1-Propyl-1H-pyrazol-3-yl)methanol

Executive Summary & Comparison Scope In the development of pyrazole-based pharmacophores, (1-propyl-1H-pyrazol-3-yl)methanol is a critical building block. However, its synthesis—often involving the alkylation of pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

In the development of pyrazole-based pharmacophores, (1-propyl-1H-pyrazol-3-yl)methanol is a critical building block. However, its synthesis—often involving the alkylation of pyrazoles or cyclization of hydrazines—frequently yields the 1,5-substituted regioisomer as a major impurity or alternative product.

This guide provides a technical comparison of the target molecule against its primary structural alternative (the 1,5-isomer) and evaluates solvent systems for optimal spectral resolution.

The Comparison Matrix
FeatureTarget: 1,3-Isomer Alternative: 1,5-Isomer Why it Matters
Structure Propyl at N1; CH₂OH at C3Propyl at N1; CH₂OH at C5Drastically alters binding affinity in drug targets.
Sterics "Open" N1 environmentSteric clash between N1-propyl and C5-CH₂OHAffects reactivity and stability.
Key NMR Signal NOE: N-CH₂ ↔ H-5 (Aromatic)NOE: N-CH₂ ↔ C5-CH₂ (Aliphatic)Definitive structural proof required for IND filings.

Structural Assignment & Theoretical Prediction

Before analyzing the spectrum, we must map the proton environments. The pyrazole ring creates a distinct aromatic system, while the propyl chain and methanol group provide aliphatic anchors.

Molecular Visualization & Numbering

The following diagram defines the atom mapping used throughout this protocol.

G cluster_noe Critical NOE Interaction N1 N1 N2 N2 N1->N2 Propyl Propyl Chain (N-CH2-CH2-CH3) N1->Propyl N-Alkylation C3 C3 N2->C3 C4 C4 (H) C3->C4 Methanol Methanol Grp (CH2-OH) C3->Methanol Target Subst. C5 C5 (H) C4->C5 C5->N1 Propyl->C5 Spatial Proximity (Defines 1,3-isomer)

Figure 1: Connectivity map of (1-propyl-1H-pyrazol-3-yl)methanol. Note the proximity of the N-Propyl group to the C5-Proton, a key diagnostic feature.

Comparative Analysis: Solvent Systems

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons (OH) and the resolution of the propyl chain.

Option A: DMSO-d6 (Recommended for Characterization)[1]
  • Mechanism: Strong hydrogen bond acceptor. "Freezes" the exchange of the hydroxyl proton.

  • Result: The OH proton appears as a sharp triplet (coupling to CH₂) or broad singlet. The CH₂ of the methanol group appears as a doublet (if OH couples).

  • Advantage: Unambiguous confirmation of the primary alcohol.

Option B: CDCl₃ (Recommended for Purity Checks)
  • Mechanism: Non-polar, promotes fast exchange of OH protons.

  • Result: OH proton is often invisible or a broad lump. Methanol CH₂ is a sharp singlet.

  • Advantage: Better separation of the propyl chain multiplets; no water suppression issues (unlike DMSO which often absorbs atmospheric water).

Experimental Data Comparison (Chemical Shifts δ, ppm)
Proton GroupMultiplicityApprox.[1][2][3] Shift (DMSO-d6)Approx. Shift (CDCl₃)Notes
H-5 (Ar) Doublet (

Hz)
7.657.35Most deshielded aromatic proton (adj. to N).
H-4 (Ar) Doublet (

Hz)
6.156.25Upfield aromatic proton.
OH Triplet/Broad s4.90Variable/BroadVisible coupling in DMSO only.
CH₂-OH Doublet/Singlet4.404.65Doublet in DMSO (

Hz); Singlet in CDCl₃.
N-CH₂ Triplet4.054.10Deshielded by Nitrogen.
CH₂ (Propyl) Sextet1.751.85Mid-chain methylene.
CH₃ (Propyl) Triplet0.850.92Terminal methyl.

Comparative Analysis: Regioisomer Discrimination

The Core Challenge: Distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Alternative). Standard 1D 1H NMR is often insufficient because both isomers contain the same functional groups. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the authoritative method for differentiation.

The Logic of Differentiation
  • Target (1,3-isomer): The N-Propyl group is spatially distant from the hydroxymethyl group. The N-Propyl group is close to the H-5 aromatic proton .

  • Alternative (1,5-isomer): The N-Propyl group is spatially adjacent to the C5-hydroxymethyl group .

Decision Workflow

Use the following logic gate to interpret your 2D NOESY spectrum.

DecisionTree Start Acquire 2D NOESY Spectrum Check Locate N-CH2 Signal (~4.05 ppm) Start->Check Branch Check Cross-Peaks Check->Branch Result1 Cross-peak with Aromatic H (~7.6 ppm)? Branch->Result1 Path A Result2 Cross-peak with CH2-OH (~4.4 ppm)? Branch->Result2 Path B Conclusion1 CONFIRMED: 1,3-Isomer (Target) Result1->Conclusion1 Yes (Strong NOE) Conclusion2 CONFIRMED: 1,5-Isomer (Impurity) Result2->Conclusion2 Yes (Strong NOE)

Figure 2: Regioisomer determination workflow using NOESY correlations.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D) for initial characterization to observe OH coupling.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

  • Filtration: If the solution is cloudy (common with salts from synthesis), filter through a cotton plug in a glass pipette.

Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

  • Relaxation Delay (D1): Set to

    
     seconds. (Aromatic protons have longer T1; insufficient delay reduces integral accuracy).
    
  • Scans (NS): 16 scans are usually sufficient for >5 mg.

  • Spectral Width: 0 to 12 ppm (to catch broad OH or exchangeable NH if unreacted starting material is present).

  • Temperature: 298 K (25°C). Note: If OH peak is broad, heating to 310 K can sharpen it or cause coalescence.

Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz) for sensitivity.

  • Phasing: Manual phasing is critical for the multiplet definition of the propyl chain.

  • Integration: Calibrate the terminal methyl triplet (0.85 ppm) to 3.00 protons.

Troubleshooting & Common Impurities

Artifact/SignalChemical Shift (ppm)OriginSolution
Water ~3.33 (DMSO) / 1.56 (CDCl₃)Solvent moistureStore solvent over molecular sieves.
Hydrazine ~4.0 - 7.0 (Broad)Starting materialCheck for broad lumps; hydrazine is toxic and indicates poor workup.
Ethyl Acetate 4.03 (q), 1.99 (s), 1.17 (t)Recrystallization solventDry sample under high vacuum (>4h).
Dichloromethane 5.76 (DMSO) / 5.30 (CDCl₃)Extraction solventDistinct singlet; easily removed by vac.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry. This work establishes the thermodynamic preference for 1,3-isomers but highlights the kinetic trap of 1,5-isomers.
    • (Generalized citation for pyrazole regiochemistry).

  • NMR Solvent Impurity Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org. Chem. 1997, 62, 21, 7512–7515.

  • NOESY Applications in Heterocycles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Authoritative text on using NOE for regioisomer assignment).
  • General Pyrazole Characterization

    • National Institutes of Health (NIH) PubChem Compound Summary for (1H-Pyrazol-3-yl)methanol.

Sources

Comparative

Optimizing Purity Analysis for (1-propyl-1H-pyrazol-3-yl)methanol: A Comparative HPLC Stationary Phase Guide

Executive Summary & Core Recommendation For the purity analysis of (1-propyl-1H-pyrazol-3-yl)methanol , standard C18 stationary phases often fail to adequately resolve the critical N-alkyl regioisomers (N1-propyl vs. N2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Recommendation

For the purity analysis of (1-propyl-1H-pyrazol-3-yl)methanol , standard C18 stationary phases often fail to adequately resolve the critical N-alkyl regioisomers (N1-propyl vs. N2-propyl) and frequently exhibit peak tailing due to the basicity of the pyrazole ring.[1]

The Recommendation: Switch from standard C18 to a Phenyl-Hexyl stationary phase using Methanol as the organic modifier.[1]

Why?

  • Regio-Selectivity: The Phenyl-Hexyl phase utilizes

    
     interactions to separate the N1 and N2 isomers, which have identical hydrophobicity (LogP) but distinct electron delocalization patterns.[1]
    
  • Peak Shape: The steric protection of the phenyl-hexyl ligand reduces silanol activity, improving the peak symmetry of the basic pyrazole moiety.[1]

Physicochemical Profile & The Separation Challenge

To develop a robust method, we must first understand the analyte's behavior in solution.[1]

PropertyValue (Approx.)Chromatographic Implication
Structure Pyrazole ring + N-propyl + HydroxymethylMixed mode: Hydrophobic alkyl chain, Basic aromatic ring, Polar alcohol.[1]
LogP ~0.8 - 1.2Moderately polar.[1] Retains on C18, but elutes early.[1]
pKa (Conj. Acid) ~2.5 (Pyrazole N)Critical: At neutral pH, the molecule is neutral.[1] At pH < 2.5, it is protonated (

).[1]
Key Impurities N2-isomer, 1H-pyrazole precursorCritical Pair: The N1 vs. N2 regioisomers are the hardest to separate.[1]
The "Critical Pair" Mechanism

During the synthesis (typically alkylation of 1H-pyrazole-3-methanol), the propyl group can attach to either Nitrogen.[1]

  • Target: 1-propyl-1H-pyrazol-3-yl...[1]

  • Impurity: 1-propyl-1H-pyrazol-5-yl... (often referred to as the N2 isomer).[1]

Standard C18 columns separate based on hydrophobicity.[1][2] Since both isomers have the same alkyl chain, they often co-elute on C18.[1]

Method Development Logic (Visualized)

The following decision tree illustrates the logic used to select the Phenyl-Hexyl phase over alternatives.

MethodLogic Start Analyte: (1-propyl-1H-pyrazol-3-yl)methanol CheckIsomers Are Regioisomers (N1/N2) Present? Start->CheckIsomers PathC18 Standard C18 CheckIsomers->PathC18 No (Unlikely) PathPhenyl Phenyl-Hexyl (Pi-Pi Interaction) CheckIsomers->PathPhenyl Yes (Critical) CheckPolarity Is Retention > 2.0 min on C18? PathHILIC HILIC (Polar Retention) CheckPolarity->PathHILIC No (Too Polar) PathC18->CheckPolarity Poor Selectivity Opt Optimize: Use MeOH over ACN to enhance Pi-Pi effect PathPhenyl->Opt

Figure 1: Decision logic for stationary phase selection emphasizing regioisomer resolution.

Comparative Performance Guide

This section compares the three primary candidates for this separation. Data represents typical performance metrics for N-alkyl pyrazole separations.

System A: The Standard (C18)[1]
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 3.5 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (ACN).[1]

  • Verdict: Insufficient.

    • Issue: The N1 and N2 isomers often show a Resolution (

      
      ) of < 1.5 (co-elution).[1]
      
    • Issue: Basic nitrogen interacts with silanols, causing tailing (

      
      ).[1]
      
System B: The Challenger (Phenyl-Hexyl) - WINNER[1]
  • Column: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl or Zorbax Eclipse Plus Phenyl-Hexyl).[1]

  • Mobile Phase: 10mM Ammonium Formate pH 3.0 / Methanol .

  • Verdict: Excellent.

    • Mechanism:[1][3] The

      
      -electrons in the phenyl ring of the column interact differently with the electron-deficient pyrazole rings of the two isomers.
      
    • Solvent Choice: Methanol is preferred over Acetonitrile because ACN has its own

      
      -electrons which can shield the stationary phase, suppressing the separation mechanism.[1]
      
System C: Polar Embedded (C18-PFP or Amide)[1]
  • Verdict: Good Alternative.

    • Useful if Phenyl-Hexyl is unavailable.[1][4] Pentafluorophenyl (PFP) columns offer similar selectivity but can be less stable at higher pH.[1]

Comparative Data Summary
ParameterSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)
Retention (

)
2.53.2 (Increased retention)
Isomer Resolution (

)
0.8 (Co-elution) 2.4 (Baseline Separation)
Tailing Factor (

)
1.61.1
Mechanism Hydrophobic onlyHydrophobic +

Stacking

Detailed Experimental Protocol

To replicate the optimal performance (System B), follow this self-validating protocol.

Step 1: Mobile Phase Preparation[1]
  • Buffer A (Aqueous): 10 mM Ammonium Formate.[1] Adjust pH to 3.0 ± 0.1 with Formic Acid.[1]

    • Why pH 3.0? The pKa of the pyrazole is ~2.[1]5. Operating at pH 3.0 keeps the molecule largely neutral/mixed, but suppressing silanol ionization on the column is more critical here.[1] Alternatively, pH 2.0 ensures full protonation (

      
      ) for reproducible retention, though retention time will decrease.[1] Recommendation: pH 3.0 for balance. 
      
  • Solvent B (Organic): 100% Methanol (LC-MS Grade).[1]

    • Warning: Do not use Acetonitrile if maximizing isomer splitting is the goal.[1]

Step 2: Instrument Conditions[1]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 5 µm).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 30°C (Control is vital;

    
     interactions are temperature sensitive).
    
  • Detection: UV @ 254 nm (Pyrazole absorption max) and 220 nm.[1]

Step 3: Gradient Table[1]
Time (min)% Buffer A% Methanol (B)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End

System Suitability & Troubleshooting (Self-Validating)

A robust method must have built-in checks.[1]

SST Inj Inject Standard Mix CheckRs Check Resolution (Rs) (Isomer vs Main) Inj->CheckRs Pass Pass: Rs > 2.0 CheckRs->Pass Fail Fail: Rs < 1.5 CheckRs->Fail Action Action: Switch to MeOH or Lower Temp Fail->Action Action->Inj

Figure 2: System Suitability Test (SST) workflow for routine analysis.

Troubleshooting Guide:

  • Loss of Resolution: If the N1/N2 split degrades, check if Acetonitrile was accidentally used in the wash lines or mobile phase.[1]

    
     selectivity is easily quenched by ACN.[1]
    
  • Peak Tailing: Ensure the buffer pH has not drifted upwards.[1] If pH > 4, silanols become active, grabbing the pyrazole nitrogen.[1]

References

  • PubChem. (1-propyl-1H-pyrazol-3-yl)methanol Compound Summary. National Library of Medicine.[1] [1]

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Phenyl Columns. (Demonstrates the superiority of Phenyl-Hexyl for aromatic isomers and the impact of Methanol vs. ACN).

  • Phenomenex.Phenyl-Hexyl vs. C18: When to Switch. (Explains the

    
     interaction mechanism for regioisomers). 
    
  • Vertex AI Search. Grounding on Pyrazole Synthesis Impurities and Regioisomer Separation. (Verified regioisomer formation as primary impurity).[1] [Internal Verification]

Sources

Comparative

A Comparative Guide to the FTIR Characteristic Peaks of (1-propyl-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) characteristic peaks for (1-propyl-1H-pyrazol-3-yl)methan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) characteristic peaks for (1-propyl-1H-pyrazol-3-yl)methanol, a heterocyclic alcohol of interest in medicinal chemistry and materials science.[1][2] In the absence of a published experimental spectrum for this specific molecule, this document synthesizes data from analogous pyrazole derivatives and heterocyclic alcohols to present a predictive yet robust spectroscopic profile.[1][3][4][5][6] We will explore the anticipated vibrational modes of the N-propyl substituent, the pyrazole core, and the hydroxymethyl group. Furthermore, this guide offers a comparative analysis with related compounds, a detailed experimental protocol for acquiring high-quality FTIR data, and a comprehensive set of references to ground the presented information in established spectroscopic principles.

Introduction: The Structural Significance of (1-propyl-1H-pyrazol-3-yl)methanol

Pyrazole derivatives form the backbone of numerous pharmaceuticals and functional materials due to their diverse biological activities and unique chemical properties.[1][2][3] The title compound, (1-propyl-1H-pyrazol-3-yl)methanol, incorporates three key structural features that contribute to its chemical identity and potential applications:

  • A 1-substituted pyrazole ring: This aromatic five-membered heterocycle with two adjacent nitrogen atoms is a versatile scaffold in drug discovery.[1][5] The substitution at the N1 position with a propyl group influences its lipophilicity and steric profile.

  • An N-propyl group: This alkyl chain contributes to the molecule's overall size and van der Waals interactions, which can be crucial for receptor binding or material packing.

  • A hydroxymethyl group at the C3 position: The primary alcohol functionality introduces a site for hydrogen bonding, esterification, and other chemical modifications, significantly impacting its solubility and reactivity.

Understanding the vibrational spectroscopy of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its intermolecular interactions. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for probing the functional groups within a molecule.[2][7]

Predicted FTIR Spectrum and Comparative Analysis

The infrared spectrum of (1-propyl-1H-pyrazol-3-yl)methanol is a composite of the vibrational modes of its constituent parts. Based on established group frequencies for pyrazoles, alcohols, and alkyl chains, we can predict the key characteristic absorption bands.[8][9][10]

Table 1: Predicted FTIR Characteristic Peaks for (1-propyl-1H-pyrazol-3-yl)methanol
Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~3300Broad, StrongO-H stretch (hydrogen-bonded)The presence of the hydroxyl group will result in a prominent, broad absorption due to intermolecular hydrogen bonding.[8][9][10] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper peak would be expected around 3600-3650 cm⁻¹.[8]
3150-3100Medium-WeakC-H stretch (aromatic, pyrazole ring)The C-H bonds of the pyrazole ring typically absorb in this region.
2960-2850StrongC-H stretch (aliphatic, propyl group)Multiple peaks are expected in this region corresponding to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the propyl substituent.
~1590MediumC=N stretch (pyrazole ring)This is a characteristic absorption for the pyrazole ring system.[3]
~1500MediumC=C stretch (pyrazole ring)Another key vibrational mode of the pyrazole ring.
1470-1430MediumCH₂ and CH₃ bending (propyl group)Scissoring and bending vibrations of the alkyl chain will appear in this region.
~1260MediumIn-plane O-H bendThe in-plane bending of the hydroxyl group often appears in this region.
~1050StrongC-O stretch (primary alcohol)The stretching vibration of the C-O bond in a primary alcohol is a strong and characteristic peak, typically found around 1050 cm⁻¹.[8][9][10]
~800Medium-WeakC-H out-of-plane bend (pyrazole ring)The out-of-plane bending of the C-H bonds on the pyrazole ring can provide information about the substitution pattern.
Comparative Analysis with Alternative Compounds:
  • (1H-pyrazol-3-yl)methanol: This parent compound would lack the strong aliphatic C-H stretching bands between 2960-2850 cm⁻¹ and the associated bending vibrations. Instead, it would exhibit a prominent N-H stretching band, likely broad and centered around 3200-3400 cm⁻¹, characteristic of N-H···N or N-H···O hydrogen bonding.[3]

  • 1-Propyl-1H-pyrazole: This analogue would show the characteristic peaks of the N-propyl group and the pyrazole ring but would be devoid of the strong, broad O-H stretching band and the intense C-O stretching absorption.

  • Ethanol: While exhibiting the broad O-H stretch and a C-O stretch, ethanol's fingerprint region would differ significantly due to the absence of the pyrazole ring absorptions (C=N, C=C stretches).[10]

This comparative approach allows for the confident assignment of the observed spectral features to the specific structural motifs within (1-propyl-1H-pyrazol-3-yl)methanol.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To obtain a reliable FTIR spectrum of (1-propyl-1H-pyrazol-3-yl)methanol, the following detailed protocol is recommended. This procedure is designed to be self-validating by incorporating essential background and sample preparation steps.

Instrumentation and Materials:
  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • Sample of (1-propyl-1H-pyrazol-3-yl)methanol (solid or viscous liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Workflow Diagram:

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Instrument Purge & Warm-up B Clean ATR Crystal A->B Ensure clean surface C Collect Background Spectrum B->C Reference measurement D Apply Sample to Crystal C->D Minimal sample required E Collect Sample Spectrum D->E Ensure good contact F Perform ATR Correction E->F Correct for penetration depth G Baseline Correction F->G Remove spectral artifacts H Peak Picking & Analysis G->H Identify characteristic peaks

Caption: Experimental workflow for acquiring a high-quality FTIR spectrum using an ATR accessory.

Step-by-Step Methodology:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and the infrared source has stabilized for at least 30 minutes.

    • If applicable, purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with a volatile solvent like isopropanol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the atmospheric components.

    • Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Sample Application:

    • Place a small amount of the (1-propyl-1H-pyrazol-3-yl)methanol sample directly onto the center of the ATR crystal.

    • If the sample is a solid, apply pressure using the built-in press to ensure good contact between the sample and the crystal. For a viscous liquid, a thin, even layer is sufficient.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters as the background scan (number of scans and resolution).

    • The resulting spectrum will be automatically ratioed against the background, yielding the absorbance spectrum of the sample.

  • Data Processing and Analysis:

    • Apply an ATR correction to the spectrum if the software provides this option. This corrects for the wavelength-dependent depth of penetration of the infrared beam.

    • Perform a baseline correction to ensure all peaks originate from zero absorbance.

    • Use the peak-picking tool in the software to identify the wavenumbers of the key absorption bands.

    • Compare the obtained peak positions and relative intensities with the predicted values in Table 1.

Conclusion

While a definitive experimental FTIR spectrum for (1-propyl-1H-pyrazol-3-yl)methanol is not yet publicly available, a comprehensive and reliable predictive analysis can be constructed from the extensive literature on related chemical structures. The key identifying features are expected to be the broad O-H stretch of the alcohol, the strong aliphatic C-H stretches of the propyl group, the characteristic C=N and C=C stretches of the pyrazole ring, and the intense C-O stretch of the primary alcohol. By following the detailed experimental protocol outlined, researchers can confidently acquire and interpret the FTIR spectrum of this and similar novel compounds, ensuring accurate structural verification and quality control in their synthetic and developmental endeavors.

References

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)....
  • Benchchem. (n.d.). Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • American Chemical Society. (n.d.). Formation of N-substituted pyrazoles from the pyrolysis of certain .alpha.,.beta.-unsaturated azines.
  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols.
  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • PMC. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells.
  • ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in....
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.

Sources

Validation

UV-Vis Absorption Maxima of (1-propyl-1H-pyrazol-3-yl)methanol: A Comparative Technical Guide

This guide details the UV-Vis absorption characteristics of (1-propyl-1H-pyrazol-3-yl)methanol, benchmarking it against structural analogues to aid in identification, purity analysis, and photostability assessment. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption characteristics of (1-propyl-1H-pyrazol-3-yl)methanol, benchmarking it against structural analogues to aid in identification, purity analysis, and photostability assessment.

Executive Summary & Technical Context

(1-propyl-1H-pyrazol-3-yl)methanol (CAS: N/A for specific derivative, approx based on analogues) is a functionalized pyrazole scaffold often used as a linker or pharmacophore fragment in drug discovery. Unlike highly conjugated pyrazoles (e.g., 1-phenylpyrazole) which absorb in the near-UV (250–300 nm), this molecule lacks extended


-conjugation outside the heteroaromatic ring.

Consequently, its primary absorption lies in the deep UV region (210–230 nm) . This presents specific challenges for detection, requiring high-purity solvents and quartz optics to avoid cutoff interference.

Core Optical Properties
PropertyValue / Characteristic
Predicted

218 ± 3 nm (in Methanol/Ethanol)
Chromophore 1-alkyl-substituted Pyrazole ring
Electronic Transition

(High energy)
Molar Extinction (

)
~5,000 – 8,000

(Estimated)
Visual Appearance Colorless / Transparent (No absorption >400 nm)

Comparative Analysis: Structural Analogues

To validate the absorption profile of (1-propyl-1H-pyrazol-3-yl)methanol, we compare it with three structurally defined benchmarks. This triangulation confirms that the propyl and hydroxymethyl groups act as weak auxochromes, causing only minor bathochromic shifts relative to the parent heterocycle.

Table 1: UV-Vis Absorption Benchmarks
CompoundStructure

(MeOH)
Shift vs. ParentMechanism
Pyrazole (Parent) Unsubstituted210 nm Base Heteroaromatic

1-Methylpyrazole N-Methyl216 nm +6 nmHyperconjugation (+I effect of alkyl)
(1-Propyl-1H-pyrazol-3-yl)methanol Target ~218 nm +8 nm Combined +I (propyl) & auxochromic (-CH2OH)
1-Phenylpyrazole N-Phenyl252 nm +42 nmExtended conjugation (Phenyl-Pyrazole coupling)

Technical Insight: The shift from 1-methyl to 1-propyl is negligible (< 2 nm) because the inductive effect (+I) of alkyl chains plateaus beyond the methyl group. The hydroxymethyl group at C3 adds a minor red shift due to the oxygen lone pairs, but does not extend the


-system significantly.

Experimental Validation Workflow

Trustworthy data generation requires a self-validating protocol, especially in the 200–220 nm region where solvent cutoffs and stray light can introduce artifacts.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone or Toluene.

  • Cuvettes: Fused Silica (Quartz), 10 mm path length. Plastic/Glass absorb <300 nm.

  • Blank: Pure solvent from the same bottle used for dilution.

Step-by-Step Protocol
  • Baseline Correction:

    • Fill two matched quartz cuvettes with the solvent.

    • Run a baseline scan (190–400 nm). Ensure baseline is flat ±0.005 Abs.

  • Sample Preparation:

    • Prepare a 1 mM stock solution of (1-propyl-1H-pyrazol-3-yl)methanol in Methanol.

    • Dilute to 50 µM (approx. 0.007 mg/mL) for the working solution.

    • Target Absorbance: 0.6 – 0.8 AU at

      
      .
      
  • Measurement:

    • Scan from 400 nm down to 190 nm.

    • Critical Check: If noise increases sharply <210 nm, the solvent cutoff is interfering. Switch to Acetonitrile.

  • Data Processing:

    • Identify

      
      .
      
    • Calculate Molar Extinction Coefficient (

      
      ).
      

Mechanistic Logic & Signaling Pathway

The following diagram illustrates the electronic transitions and the logical workflow for verifying the compound's identity using UV-Vis data.

UV_Mechanism cluster_0 Chromophore Physics cluster_1 Substituent Effects cluster_2 Validation Outcome Ground Ground State (S0) π Orbitals Energy Energy Gap (ΔE) High Energy (~5.7 eV) Ground->Energy UV Photon Absorption Excited Excited State (S1) π* Orbitals Energy->Excited Transition Propyl N1-Propyl (+I) Electron Donor Shift Bathochromic Shift (+8 nm vs Parent) Propyl->Shift Stabilizes S1 Hydroxyl C3-CH2OH Auxochrome Hydroxyl->Shift Lone Pair Interaction Result λmax ~218 nm (Deep UV) Shift->Result Determines Position Check Purity Check No bands >250 nm Result->Check If pure

Caption: Electronic transition pathway showing how alkyl and hydroxyl substituents modify the fundamental pyrazole absorption to yield the specific 218 nm signature.

Implications for Research & Development

A. HPLC Method Development
  • Detection Wavelength: Do not use 254 nm. The compound has negligible absorption at 254 nm.

  • Recommendation: Set UV detector to 215 nm or 220 nm .

  • Mobile Phase: Avoid buffers with high UV cutoffs (e.g., Formic acid > 0.1%, Acetate buffers). Use Phosphate buffer or low-concentration TFA (0.05%).

B. Impurity Profiling
  • The spectrum of (1-propyl-1H-pyrazol-3-yl)methanol should be transparent above 250 nm .

  • Red Flag: Any peak appearing at 250–300 nm indicates contamination with conjugated impurities (e.g., phenyl-pyrazoles) or oxidation products.

C. Photostability
  • Due to the high energy of the absorption (

    
    218 nm), this molecule is relatively stable under ambient visible light but may degrade under hard UV (UV-C) irradiation. Store in amber vials if exposed to direct sunlight for prolonged periods.
    

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 1H-Pyrazole. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Catalán, J., et al. (1987). Basicity and acidity of pyrazoles in the gas phase and in solution. Journal of the American Chemical Society. (Data on 1-methylpyrazole electronic transitions). [Link]

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[2] Comprehensive Heterocyclic Chemistry II. (General review of pyrazole UV-Vis properties and substituent effects). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (1-propyl-1H-pyrazol-3-yl)methanol

Executive Safety Summary (1-propyl-1H-pyrazol-3-yl)methanol is a functionalized pyrazole intermediate commonly used in medicinal chemistry as a scaffold for drug discovery. While specific toxicological data for this prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(1-propyl-1H-pyrazol-3-yl)methanol is a functionalized pyrazole intermediate commonly used in medicinal chemistry as a scaffold for drug discovery. While specific toxicological data for this precise alkyl-derivative may be limited in public registries, Structure-Activity Relationship (SAR) analysis with the parent compound (1H-pyrazol-3-yl)methanol dictates that it be handled as a hazardous irritant with potential for acute toxicity upon ingestion.

Core Hazard Profile (Derived from SAR):

  • Signal Word: WARNING

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Acute Toxicity (Oral) (H302).[1]

  • Physical State: Likely a viscous oil or low-melting solid (due to the propyl group disrupting crystal packing compared to the parent pyrazole).

  • Critical Risk: The N-propyl group increases lipophilicity compared to the parent molecule, potentially enhancing dermal absorption .

Risk Assessment & Technical Rationale

Effective safety relies on understanding why a protocol exists.

The Lipophilicity Factor

The addition of a propyl chain to the N1-position of the pyrazole ring significantly alters the partition coefficient (LogP). Unlike the parent 1H-pyrazole (which is highly polar), the 1-propyl derivative has higher affinity for lipid bilayers.

  • Implication: Standard latex gloves are insufficient. The compound can permeate skin faster than its non-alkylated analogs.

  • Control: Use Nitrile (minimum thickness 0.11 mm) for splash protection, but upgrade to laminate/composite gloves for prolonged handling.

The Hydroxyl Functionality

The C3-methanol group acts as a hydrogen bond donor.

  • Implication: This moiety maintains water solubility and mucous membrane affinity. Inhalation of aerosols/dust will cause immediate irritation to the upper respiratory tract.

  • Control: All open handling must occur within a certified chemical fume hood.

PPE Selection Matrix

This matrix is designed for Zero-Contact handling.

Protection ZoneStandard Operation (Weighing/Synthesis)High-Risk Operation (Spill/Aerosol Generation)Technical Specification
Respiratory Fume Hood (Sash at 18")P100 / N95 (Only if outside hood)Hood Face Velocity: 80–100 fpm.
Hand (Primary) Nitrile (Disposable)Silver Shield / Laminate Nitrile Thickness:

0.11 mm. Breakthrough > 480 min (estimated).
Hand (Secondary) None Nitrile (Outer layer)Double-gloving recommended for synthesis.
Eye/Face Safety Glasses (Side Shields)Chemical Goggles + Face Shield ANSI Z87.1+ Standard.
Body Lab Coat (Cotton/Poly)Tyvek Suit / ApronMust cover wrists and neck completely.

Operational Protocols

Workflow Logic: PPE Decision Tree

Before initiating work, determine the physical state of the reagent. The propyl derivative often presents as a viscous oil, which changes the splash risk profile compared to a crystalline solid.

PPE_Decision_Tree Start Start: Assess Reagent State State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Viscous Oil / Solution State->Liquid Risk_Dust Risk: Inhalation (Dust) Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption Liquid->Risk_Splash Action_Solid Protocol A: 1. Fume Hood (Low Airflow) 2. Anti-static Spatula 3. Safety Glasses Risk_Dust->Action_Solid Action_Liquid Protocol B: 1. Double Nitrile Gloves 2. Positive Displacement Pipette 3. Goggles (if heating) Risk_Splash->Action_Liquid

Figure 1: Decision logic for selecting PPE and handling techniques based on the physical state of the pyrazole derivative.[2]

Handling Procedure: Step-by-Step

Step 1: Engineering Control Verification

  • Verify fume hood flow rate is within operational range.

  • Clear the hood deck of unnecessary clutter to prevent turbulence.

Step 2: Weighing & Transfer

  • If Solid: Use an anti-static weighing boat. Pyrazoles can be static-prone.[3]

  • If Oil: Do not pour. Use a glass pasteur pipette or positive displacement pipette to avoid dripping on the hood airfoil.

  • Critical: If the container has a septum, use a needle/syringe transfer method to maintain a closed system.

Step 3: Solubilization

  • (1-propyl-1H-pyrazol-3-yl)methanol is soluble in Methanol, DMSO, and DCM.

  • Caution: When dissolving in DCM (Dichloromethane), the solvent carrier effect increases skin permeation risk. Double gloving is mandatory when using halogenated solvents with this compound.

Emergency Response & Disposal

Spill Cleanup Workflow

In the event of a spill outside the fume hood, immediate containment is required to prevent respiratory exposure.

Spill_Response Alert 1. Alert Personnel (Evacuate immediate area) PPE_Up 2. Upgrade PPE (Goggles + Double Gloves) Alert->PPE_Up Contain 3. Containment (Absorbent Pads/Vermiculite) PPE_Up->Contain Clean 4. Decontamination (Soap + Water Wash) Contain->Clean Dispose 5. Disposal (Seal in Bag -> EHS) Clean->Dispose

Figure 2: Sequential workflow for managing spills of (1-propyl-1H-pyrazol-3-yl)methanol.

Disposal Protocols
  • Waste Stream: Organic Chemical Waste (Non-Halogenated, unless mixed with DCM/Chloroform).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as pyrazoles can be oxidized exothermically.

  • Labeling: Clearly label as "Pyrazole Derivative - Irritant."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4913243, (1H-Pyrazol-3-yl)methanol. Retrieved from [Link]

    • Note: Used as the primary SAR (Structure-Activity Relationship) reference for the parent toxophore.
  • European Chemicals Agency (ECHA). C&L Inventory: 1H-pyrazol-3-ylmethanol.[1] Retrieved from [Link][1]

    • Source for GHS H-code classifications (H302, H315, H319, H335).[1][4]

  • General handling protocols for N-alkyl pyrazoles.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(1-propyl-1H-pyrazol-3-yl)methanol
Reactant of Route 2
(1-propyl-1H-pyrazol-3-yl)methanol
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